Cispentacin
Description
(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.
structure given in first source; isolated from Bacillus cereus
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122672-46-2, 37910-65-9 | |
| Record name | Cispentacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cispentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cispentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CISPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CISPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R, 2S)-2-aminocyclopentane-1-carboxylic acid
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical characteristics, outlines experimental protocols for its synthesis and analysis, and explores its notable antifungal properties.
Core Structure and Properties
(1R, 2S)-2-aminocyclopentane-1-carboxylic acid, also known by its synonym cispentacin, is a cyclic, non-proteinogenic β-amino acid. The cis-configuration of the amine and carboxylic acid groups on the cyclopentane ring is a key structural feature.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is presented below. While extensive experimental data for the parent compound is not always available, computed values and data from spectroscopic analyses provide valuable insights into its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| IUPAC Name | (1R, 2S)-2-aminocyclopentane-1-carboxylic acid | PubChem[1] |
| CAS Number | 64191-14-6 | PubChem[1] |
| Canonical SMILES | C1CC--INVALID-LINK--N">C@HC(=O)O | PubChem[1] |
| XLogP3 (Computed) | -2.0 | PubChem[1] |
| Appearance | White powder (for related stereoisomers and derivatives) | Chem-Impex[2] |
| ¹H NMR Spectroscopy | Spectra available in deuterated water (D₂O) for related isomers. | ACS Publications[3] |
| ¹³C NMR Spectroscopy | Spectra available in deuterated water (D₂O) for related isomers. | ACS Publications[3] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) data available. | ACS Publications[3] |
Synthesis and Characterization
The stereoselective synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is a critical process for obtaining the pure enantiomer for research and development. A scalable synthetic route has been reported, enabling the production of all four stereoisomers of 2-aminocyclopentanecarboxylic acid.
Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, starting from ethyl 2-oxocyclopentanecarboxylate.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid is adapted from published scalable methods.[3]
Step 1: Reductive Amination
-
Dissolve ethyl 2-oxocyclopentanecarboxylate in toluene.
-
Add isobutyric acid and (S)-α-phenylethylamine.
-
Heat the mixture to facilitate the formation of the enamine intermediate.
-
Remove water azeotropically.
-
The resulting crude enamine is then subjected to reduction.
Step 2: Diastereoselective Crystallization
-
The crude amino ester is treated with a resolving agent, such as (2S, 3S)-2,3-dibenzoyl-d-(+)-tartaric acid, in a suitable solvent like acetonitrile.
-
The mixture is heated and then cooled to allow for the precipitation of the desired diastereomeric salt.
-
The precipitate is isolated by filtration.
Step 3: Liberation of the Free Amine and Hydrogenolysis
-
The diastereomeric salt is treated with a base (e.g., KHCO₃ and K₂CO₃) to liberate the free amino ester.
-
The free amine is then converted to its hydrobromide salt and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the phenylethyl group.
Step 4: Acid Hydrolysis
-
The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in an acidic solution (e.g., 10% HCl).
-
The final product, (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is isolated after evaporation of the solvent and washing.
Analytical Characterization
The identity and purity of the synthesized (1R, 2S)-2-aminocyclopentane-1-carboxylic acid should be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To verify the carbon skeleton.
-
General Considerations: Spectra are typically recorded in deuterated solvents such as D₂O.[3]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule. Electrospray ionization (ESI) is a common technique used.[3]
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: To determine the purity of the final compound.
-
Chiral HPLC: To confirm the enantiomeric excess of the desired (1R, 2S) stereoisomer.
Biological Activity and Mechanism of Action
(1R, 2S)-2-aminocyclopentane-1-carboxylic acid, as this compound, exhibits significant antifungal activity, particularly against Candida albicans.
Antifungal Activity
The antifungal efficacy of this compound has been demonstrated in both in vitro and in vivo studies.
| Assay Type | Organism | Result | Source |
| In Vitro (IC₅₀) | Candida albicans | 6.3–12.5 µg/mL | J-Stage[4] |
| In Vitro (IC₁₀₀) | Candida albicans | 6.3–50 µg/mL | J-Stage[4] |
| In Vivo (PD₅₀, IV) | Murine candidiasis | 10 mg/kg | J-Stage[4] |
| In Vivo (PD₅₀, PO) | Murine candidiasis | 30 mg/kg | J-Stage[4] |
Mechanism of Action
The antifungal activity of this compound is attributed to its ability to disrupt essential cellular processes in fungi.
The mechanism involves the following key steps:
-
Cellular Uptake: this compound is actively transported into Candida albicans cells via amino acid permeases.
-
Inhibition of Macromolecule Synthesis: Once inside the cell, it inhibits the incorporation of essential building blocks into macromolecules, specifically:
-
Inhibits the incorporation of lysine into proteins.
-
Inhibits the incorporation of adenine into RNA.
-
-
Enzyme Inhibition: It also acts as an inhibitor of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis.
This multi-faceted disruption of fundamental cellular processes leads to the observed antifungal effects.
Applications in Research and Drug Development
The unique structural and biological properties of (1R, 2S)-2-aminocyclopentane-1-carboxylic acid and its derivatives make them valuable tools in several areas of research and development:
-
Antifungal Drug Discovery: As a lead compound with proven in vivo efficacy, this compound serves as a scaffold for the development of new antifungal agents.
-
Peptide Chemistry: The incorporation of this cyclic β-amino acid into peptides can induce specific secondary structures and enhance metabolic stability, making it a valuable building block for peptidomimetics.
-
Neuroscience Research: Derivatives of aminocyclopentanecarboxylic acids are being explored for their potential to modulate neurotransmitter systems.
Conclusion
(1R, 2S)-2-aminocyclopentane-1-carboxylic acid is a stereochemically defined molecule with significant potential in the field of drug discovery, particularly as an antifungal agent. Its synthesis has been optimized for scalability, and its mechanism of action provides a clear rationale for its biological activity. This technical guide serves as a foundational resource for professionals engaged in the study and application of this promising compound. Further research into its derivatives and their therapeutic applications is warranted.
References
Unraveling the Synthesis of Cispentacin: A Technical Guide to its Biosynthetic Pathway Elucidation
For Researchers, Scientists, and Drug Development Professionals
Cispentacin, a nonproteinogenic amino acid with notable antifungal properties, has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the elucidation of its biosynthetic pathway, offering a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development. The pathway involves a unique interplay of type II polyketide synthase (PKS)-like enzymes and enzymes recruited from primary metabolism, culminating in the formation of the characteristic five-membered ring structure of this compound.
Core Biosynthetic Machinery and Key Enzymatic Steps
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, termed the amc cluster, originally identified in Streptomyces sp. SN-C1, the producer of amipurimycin, of which this compound is a structural component. The key enzymes involved in the pathway are AmcB, AmcC, AmcD, AmcE, AmcF, AmcG, AmcH, and the fatty acid synthase (FAS) enzyme FabI.
The biosynthetic journey commences with the activation of 2-oxoglutarate (2-OG) and its loading onto the acyl carrier protein (ACP), AmcB. This initial step is catalyzed by the adenylate-forming acyltransferase, AmcH. The subsequent elongation and cyclization are managed by a heterodimer of two type II PKS-like enzymes, AmcF and AmcG. This complex catalyzes a single C2 elongation using malonyl-AmcB as the extender unit, followed by a crucial intramolecular cyclization to forge the five-membered ring of a key intermediate.
Following the formation of the carbocycle, a series of tailoring reactions occur. AmcE, a decarboxylase, removes a carboxyl group. Subsequently, the FAS enzyme FabI is recruited to catalyze a reduction step. The pathway then proceeds through an amination reaction catalyzed by the aminotransferase AmcC, which utilizes L-ornithine or L-lysine as the amino donor. Finally, the mature this compound molecule is released from the ACP by the action of the thioesterase AmcD.[1][2][3]
Quantitative Analysis of this compound Production
The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus has enabled the production and quantification of this compound. While specific yields can vary depending on culture conditions and genetic constructs, this approach has been instrumental in confirming the functional roles of the biosynthetic genes.
| Parameter | Value | Experimental System | Reference |
| This compound Titer | Quantifiable | Heterologous expression in Streptomyces albus | [4] |
| AmcC Amino Donor | L-ornithine, L-lysine | In vitro enzyme assay | [2] |
Table 1: Summary of Quantitative Data on this compound Biosynthesis.
Visualizing the this compound Biosynthetic Pathway
The intricate sequence of enzymatic reactions leading to this compound can be visualized as a biochemical pathway.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway relied on a combination of heterologous expression, in vitro reconstitution, and detailed biochemical assays.
Heterologous Expression of the this compound Gene Cluster
A key strategy for studying the this compound pathway is the heterologous expression of the amc gene cluster in a suitable host, such as Streptomyces albus.[4]
Protocol:
-
Vector Construction: The amc biosynthetic gene cluster is cloned into an appropriate expression vector, such as pSET152-derived vectors, under the control of a strong constitutive promoter.
-
Host Transformation: The resulting plasmid is introduced into Streptomyces albus protoplasts via polyethylene glycol-mediated transformation.
-
Culture and Fermentation: Transformed S. albus strains are cultured in a suitable production medium (e.g., TSB for seed culture and a production medium containing malt extract, sucrose, and soy flour) to allow for the production of this compound.[4]
-
Extraction and Analysis: this compound is extracted from the culture broth and mycelium using organic solvents (e.g., methanol). The presence and quantity of this compound are then determined by LC-MS/MS analysis.
In Vitro Reconstitution of the this compound Pathway
The individual enzymatic steps of the this compound pathway can be studied in detail through in vitro reconstitution experiments using purified enzymes.
Protocol:
-
Protein Expression and Purification: The genes encoding the Amc proteins (AmcB-H) and FabI are cloned into expression vectors (e.g., pET vectors) and expressed in E. coli. The proteins are then purified to homogeneity using affinity chromatography (e.g., Ni-NTA). The AmcF-AmcG heterodimer is co-expressed and purified.[4]
-
Enzyme Assays: Each enzymatic reaction is reconstituted in a stepwise manner in a reaction buffer containing the necessary substrates and cofactors.
-
AmcH Assay: The loading of 2-oxoglutarate onto AmcB is monitored by mass spectrometry.
-
AmcF-AmcG Assay: The formation of the cyclized intermediate is assayed by incubating 2-oxoglutaryl-AmcB and malonyl-AmcB with the purified AmcF-AmcG heterodimer and analyzing the product by LC-MS/MS.
-
AmcE Assay: The decarboxylation of the cyclized intermediate is monitored by observing the mass shift of the ACP-bound substrate.
-
FabI Assay: The reduction of the decarboxylated intermediate is assayed in the presence of NADH, and the product is analyzed by mass spectrometry.
-
AmcC Assay: The aminotransferase activity is measured by incubating the reduced intermediate with AmcC and an amino donor (L-ornithine or L-lysine), followed by product detection.
-
AmcD Assay: The release of this compound from AmcB is assayed by incubating the aminated intermediate-AmcB with AmcD and quantifying the released this compound.
-
-
Analysis of Intermediates: The intermediates at each step, which remain covalently attached to the ACP (AmcB), are analyzed by high-resolution mass spectrometry to confirm their structures.
Experimental Workflow for Pathway Elucidation
The overall workflow for elucidating the this compound biosynthetic pathway involves a logical progression from gene cluster identification to the biochemical characterization of each enzymatic step.
Conclusion and Future Perspectives
The successful elucidation of the this compound biosynthetic pathway has provided profound insights into the novel enzymatic machinery responsible for its synthesis. The discovery of the role of the AmcF-AmcG heterodimer in catalyzing both elongation and cyclization expands our understanding of type II PKS systems. Furthermore, the recruitment of the primary metabolic enzyme FabI highlights the intricate connections between primary and secondary metabolism.
This detailed knowledge of the biosynthetic pathway opens up exciting avenues for future research. Metabolic engineering and synthetic biology approaches can now be applied to enhance the production of this compound or to generate novel analogs with improved antifungal activity. The characterization of the individual enzymes also provides a platform for mechanistic studies and protein engineering to alter substrate specificity and catalytic efficiency. This foundational work serves as a critical resource for the continued exploration and exploitation of this fascinating biosynthetic pathway for therapeutic purposes.
References
- 1. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Cispentacin Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a naturally occurring cyclic β-amino acid, exhibits potent antifungal activity against Candida albicans, the most prevalent fungal pathogen in humans. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, from its cellular uptake to its specific intracellular target. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in mycology and antifungal drug development.
Introduction
Candida albicans is an opportunistic fungal pathogen that can cause a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound, isolated from Bacillus cereus and Streptomyces setonii, has demonstrated significant in vivo efficacy against systemic candidiasis, despite modest in vitro activity under certain conditions.[2][3][4] This discrepancy highlights the importance of understanding its specific mechanism of action, which is multifaceted and involves active transport into the fungal cell followed by the inhibition of a crucial biosynthetic pathway.
Cellular Uptake and Transport
The initial and critical step in this compound's antifungal activity is its transport across the Candida albicans cell membrane.
Active Transport via Amino Acid Permeases
This compound is actively transported into C. albicans cells through the existing amino acid transport systems.[5] Specifically, its uptake is mediated by an inducible proline permease and other general amino acid permeases.[5] This active transport mechanism allows for the accumulation of this compound within the fungal cell to concentrations significantly higher than in the extracellular environment, a key factor in its efficacy.[5]
Dependence on Proton Motive Force
The transport of this compound into the fungal cell is an energy-dependent process that relies on the proton motive force across the plasma membrane.[5] This force, generated by proton pumps, creates an electrochemical gradient that drives the symport of protons and amino acids (or their analogs like this compound) into the cytoplasm.
Competitive Inhibition
The uptake of this compound can be competitively inhibited by natural amino acids, most notably L-proline, providing strong evidence for its transport via amino acid permeases.[5]
Intracellular Mechanism of Action
Once inside the cell, this compound exerts its antifungal effect by targeting a specific enzyme essential for protein biosynthesis.
Primary Target: Isoleucyl-tRNA Synthetase
The primary molecular target of this compound in Candida albicans is isoleucyl-tRNA synthetase (IARS).[6][7] This enzyme is responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid, isoleucine. IARS catalyzes the formation of an isoleucyl-adenylate intermediate, which then reacts with tRNAIle to form isoleucyl-tRNAIle.
Inhibition of Protein and RNA Synthesis
By inhibiting IARS, this compound prevents the attachment of isoleucine to its tRNA. This leads to a depletion of the pool of charged isoleucyl-tRNAIle, which in turn halts protein synthesis.[5][6] The cessation of protein synthesis has downstream effects, including the inhibition of RNA synthesis, ultimately leading to the arrest of cell growth and division.[5]
Quantitative Data
The antifungal activity of this compound against Candida albicans has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Susceptibility of Candida albicans to this compound
| Assay Type | Strain | Medium | Parameter | Value (µg/mL) | Reference |
| Turbidimetric | Clinical Isolates | Yeast Nitrogen Base Glucose | IC50 | 6.3 - 12.5 | [8][9] |
| Turbidimetric | Clinical Isolates | Yeast Nitrogen Base Glucose | IC100 | 6.3 - 50 | [8][9] |
Table 2: this compound Transport Kinetics in Candida albicans
| Parameter | Value | Reference |
| Apparent Km | 0.4 mM | [5] |
| Apparent Vmax | 7 nmol/µL/min | [5] |
| Apparent Ki (L-proline) | 75 µM | [5] |
Table 3: In Vivo Efficacy of this compound Against Systemic Candidiasis in Mice
| Route of Administration | Parameter | Value (mg/kg) | Reference |
| Intravenous (single dose) | PD50 | 10 | [8][10] |
| Oral (single dose) | PD50 | 30 | [8][10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
This compound Uptake Assay
Objective: To measure the rate and kinetics of radiolabeled this compound uptake by Candida albicans cells.
Methodology:
-
Candida albicans Culture: C. albicans cells are grown to mid-log phase in a defined minimal medium. To induce specific permeases, the medium can be supplemented with an amino acid such as proline.
-
Cell Preparation: Cells are harvested by centrifugation, washed with a buffer (e.g., phosphate-buffered saline), and resuspended in the same buffer to a specific cell density.
-
Uptake Initiation: The cell suspension is pre-warmed to the desired temperature (e.g., 30°C). The uptake reaction is initiated by the addition of radiolabeled this compound (e.g., [14C]this compound) to a final concentration.
-
Time Course Sampling: At various time points, aliquots of the cell suspension are removed and rapidly filtered through a membrane filter (e.g., glass fiber filter) to separate the cells from the medium containing the radiolabeled substrate.
-
Washing: The filters are immediately washed with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: The radioactivity retained on the filters (representing intracellular this compound) is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and kinetic parameters (Km and Vmax) are determined by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation. For competitive inhibition studies, the assay is performed in the presence of varying concentrations of a potential inhibitor (e.g., L-proline) to determine the Ki.
Isoleucyl-tRNA Synthetase (IARS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of C. albicans IARS.
Methodology:
-
IARS Preparation: Recombinant C. albicans IARS is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Reaction Mixture: The assay is performed in a reaction buffer containing ATP, Mg2+, radiolabeled isoleucine (e.g., [3H]isoleucine), and purified tRNAIle.
-
Inhibition Assay: Varying concentrations of this compound are pre-incubated with the purified IARS enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the tRNAIle or the ATP/isoleucine mixture.
-
Reaction Termination and Precipitation: The reaction is allowed to proceed for a specific time at an optimal temperature and then terminated by the addition of a precipitating agent (e.g., trichloroacetic acid, TCA). The precipitate, which contains the charged tRNA, is collected on a filter.
-
Washing: The filter is washed with cold TCA to remove unincorporated radiolabeled isoleucine.
-
Quantification: The radioactivity on the filter, corresponding to the amount of [3H]isoleucyl-tRNAIle formed, is measured by scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.
In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans.
Methodology:
-
Inoculum Preparation: A standardized inoculum of C. albicans is prepared from a fresh culture according to CLSI guidelines. The cell density is adjusted spectrophotometrically.
-
Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 or Yeast Nitrogen Base Glucose).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Growth Measurement: Fungal growth is assessed by measuring the optical density (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the growth control. The IC50 is determined as the concentration of this compound that causes a 50% reduction in turbidity.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Objective: To evaluate the therapeutic efficacy of this compound in treating a systemic Candida albicans infection in mice.
Methodology:
-
Animal Model: Immunocompetent or immunocompromised mice (e.g., BALB/c or ICR strains) are used. Immunosuppression can be induced with agents like cyclophosphamide.
-
Infection: Mice are infected intravenously via the lateral tail vein with a lethal or sublethal dose of a virulent C. albicans strain.
-
Treatment: this compound is administered at various doses through different routes (e.g., intravenous, oral) at specific time points post-infection. A control group receives a vehicle.
-
Monitoring: The mice are monitored daily for signs of illness and mortality for a defined period (e.g., 21-30 days).
-
Fungal Burden (Optional): At specific time points, subgroups of mice can be euthanized, and their organs (e.g., kidneys, spleen, liver) harvested. The fungal burden in these organs is quantified by plating homogenized tissue on a suitable agar medium and counting the colony-forming units (CFUs).
-
Data Analysis: The primary endpoint is typically survival, and the data are analyzed using Kaplan-Meier survival curves. The 50% protective dose (PD50) can be calculated. Fungal burden data are statistically analyzed to compare treated and control groups.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action pathway.
Experimental Workflow: this compound Uptake Assay
References
- 1. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Isoleucyl transfer ribonucleic acid synthetase. Steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
Cispentacin Inhibition of Isoleucyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism by which the antifungal agent cispentacin inhibits isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein biosynthesis. This compound, a cyclic β-amino acid, acts as a competitive inhibitor of IleRS, ultimately leading to the cessation of protein synthesis and cell growth. This document details the quantitative kinetic parameters of this inhibition, provides comprehensive experimental protocols for its characterization, and illustrates the key molecular interactions and cellular pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development, offering a detailed understanding of this compound's mode of action and the methodologies to study it.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a crucial step in protein synthesis.[1] Their vital role in cellular viability makes them attractive targets for the development of antimicrobial agents.[2] this compound, a naturally occurring β-amino acid, and its derivatives have demonstrated potent antifungal activity, primarily against Candida species.[3][4] The primary mechanism of this antifungal action is the specific inhibition of isoleucyl-tRNA synthetase (IleRS).[3]
This guide will explore the core aspects of this compound's interaction with IleRS, providing the technical details necessary for its study and for the development of novel therapeutics targeting this pathway.
Quantitative Inhibition Data
The inhibitory activity of this compound and its derivatives against their target enzyme and the resulting effect on fungal growth have been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Antifungal Activity of this compound
| Organism | Assay Method | Parameter | Value | Reference |
| Candida albicans (clinical isolates) | Turbidimetric measurement | IC50 | 6.3 - 12.5 µg/ml | [4] |
| Candida albicans (clinical isolates) | Turbidimetric measurement | IC100 | 6.3 - 50 µg/ml | [4] |
Table 2: Inhibitory Constants of this compound and its Derivative BAY 10-8888 against Isoleucyl-tRNA Synthetase
| Compound | Organism | Parameter | Value | Reference |
| BAY 10-8888 | Candida albicans | Ki | 0.2 µM | [3][5] |
| This compound | Not specified | Ki | Data not available |
Note: BAY 10-8888 is a synthetic derivative of this compound. Mutants of Candida albicans resistant to BAY 10-8888 have shown cross-resistance to this compound, suggesting a similar mechanism of action.[6]
Mechanism of Action
This compound exerts its antifungal effect by competitively inhibiting isoleucyl-tRNA synthetase. As a structural analog of isoleucine, this compound binds to the active site of IleRS, preventing the binding of the natural substrate, isoleucine. This inhibition blocks the aminoacylation of tRNAIle, leading to a depletion of charged tRNAIle and subsequent arrest of protein synthesis.
Mechanism of this compound inhibition.
Experimental Protocols
Isoleucyl-tRNA Synthetase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against IleRS. The assay measures the aminoacylation of tRNAIle, which is the enzymatic reaction catalyzed by IleRS.
Materials:
-
Purified Isoleucyl-tRNA Synthetase (IleRS)
-
tRNAIle
-
L-[14C]Isoleucine (or other labeled isoleucine)
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound (or other test inhibitor)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and L-[14C]Isoleucine.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding purified IleRS to the mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled isoleucine.
-
Filtration: Filter the reaction mixture through glass fiber filters. The precipitated, radiolabeled aminoacyl-tRNA will be retained on the filter.
-
Washing: Wash the filters with cold 5% TCA to remove any unincorporated radiolabeled isoleucine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the control. Calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The Ki value can then be determined using the Cheng-Prusoff equation if the inhibition is competitive.[7]
Workflow for IleRS inhibition assay.
Cellular Signaling Pathways
Inhibition of aminoacyl-tRNA synthetases, including IleRS by this compound, triggers a cellular stress response known as the Amino Acid Response (AAR) pathway.[8][9] This pathway is activated by the accumulation of uncharged tRNAs, which serves as a signal for amino acid insufficiency.
The key effector kinase in this pathway is GCN2 (General Control Nonderepressible 2).[8] Uncharged tRNA binds to the regulatory domain of GCN2, leading to its activation through autophosphorylation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α inhibits global protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and transport, as well as stress response genes, in an attempt to restore amino acid homeostasis.
AAR pathway activation by this compound.
Conclusion
This compound represents a promising class of antifungal agents that target the essential enzyme isoleucyl-tRNA synthetase. Its competitive inhibition of IleRS leads to the disruption of protein synthesis and ultimately cell death in susceptible fungi. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the molecular interactions and cellular consequences of IleRS inhibition by this compound is critical for the rational design of new, more potent, and selective antifungal therapies. Further research to determine the precise kinetic constants of this compound and to explore the structural basis of its interaction with IleRS will be invaluable in advancing these efforts.
References
- 1. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Decreased accumulation or increased isoleucyl-tRNA synthetase activity confers resistance to the cyclic beta-amino acid BAY 10-8888 in Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
- 9. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unconventional Role of a Type II Polyketide Synthase in Cispentacin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel biosynthetic pathway of cispentacin, a potent antifungal agent. A groundbreaking discovery has revealed the involvement of a Type II polyketide synthase (PKS)-like enzymatic machinery, deviating from the canonical function of these enzymes in producing polycyclic aromatic compounds. This guide will dissect the biosynthetic gene cluster, delineate the enzymatic cascade, present quantitative data from key experiments, and provide detailed experimental methodologies.
Core Findings: A Paradigm Shift in Polyketide Synthesis
This compound, with its characteristic five-membered non-aromatic ring structure, is synthesized by a unique enzymatic assembly line encoded by the amc gene cluster.[1][2] The central catalytic steps are orchestrated by a heterodimer of Type II PKS-like enzymes, AmcF and AmcG, which catalyze a single C2 elongation and a subsequent cyclization to form the cyclopentane ring.[1][3] This discovery expands the known catalytic repertoire of Type II PKS systems and uncovers a new avenue for the discovery of novel bioactive compounds.[1]
The biosynthesis of this compound has been successfully reconstituted in vitro using seven recombinant proteins, confirming the functions of the key enzymes in the pathway.[1][3] The pathway initiates with 2-oxoglutarate and proceeds through a series of carrier protein-bound intermediates to yield the final product.[4]
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis, designated amcB through amcH, are located within the amc gene cluster.[1] The key enzymes and their proposed functions are summarized below.
| Gene | Protein | Putative Function |
| amcB | AmcB | Acyl Carrier Protein (ACP) |
| amcC | AmcC | Aminotransferase |
| amcD | AmcD | Hydrolase (release of final product) |
| amcE | AmcE | Decarboxylase |
| amcF | AmcF | Type II PKS-like enzyme (heterodimer with AmcG) |
| amcG | AmcG | Type II PKS-like enzyme (heterodimer with AmcF) |
| amcH | AmcH | Adenylate-forming acyltransferase |
| fabI | FabI | Enoyl-ACP reductase (recruited from fatty acid synthesis) |
Quantitative Data Summary
The following tables summarize the quantitative data obtained from mass spectrometry analysis of the intermediates in the this compound biosynthetic pathway.
Table 1: Deconvoluted Protein Mass Spectra of AmcB-Bound Intermediates [1]
| Intermediate | Description | Observed Mass (Da) |
| Malonyl-AmcB | Malonyl group attached to AmcB | Not explicitly stated |
| 1-AmcB | 2-oxoglutaryl-AmcB | Not explicitly stated |
| 2-AmcB | Cyclized intermediate post-C2 elongation | Not explicitly stated |
| 3-AmcB | Decarboxylated intermediate | Not explicitly stated |
Table 2: Extracted Ion Chromatograms (XIC) and MS/MS Fragments [1]
| Analyte | m/z | Description |
| This compound Standard | 130.08626 | XIC analysis |
| Reaction 4 Mixture | 130.08626 | XIC analysis, confirming this compound production |
| Intermediate 2 Standard | 169.0142 | XIC analysis of 3-oxocyclopent-1-ene-1,2-dicarboxylic acid |
| Intermediate 2 from reaction | 169.0142 | XIC analysis, identity confirmed by co-injection |
| 4-AmcB | 371.1619 | MS/MS fragment of the 13+ charge state |
| 5-AmcB | 372.1952 | MS/MS fragment of the 13+ charge state |
Visualizing the this compound Biosynthesis Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Figure 1: The proposed biosynthetic pathway of this compound.
Figure 2: A generalized experimental workflow for studying this compound biosynthesis.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the elucidation of the this compound biosynthetic pathway. These protocols are based on the published research and are intended to serve as a guide for reproducing and extending these findings.
Heterologous Expression of the this compound Gene Cluster
-
Vector Construction: The amc gene cluster, encompassing amcB through amcH, is cloned into a suitable expression vector for a heterologous host, such as E. coli.
-
Host Transformation: The expression vector is transformed into a competent E. coli strain.
-
Culture and Induction: The transformed E. coli is cultured in an appropriate medium. Gene expression is induced at a specific optical density by the addition of an inducer (e.g., IPTG).
-
Extraction and Analysis: After a period of incubation, the culture is harvested. The supernatant and cell lysate are extracted to isolate small molecules. The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound.
In Vitro Reconstruction of the this compound Biosynthetic Pathway
-
Protein Expression and Purification: Each of the seven proteins (AmcB, AmcC, AmcD, AmcE, AmcF, AmcG, and AmcH) and the recruited FabI enzyme are individually expressed as recombinant proteins, often with an affinity tag (e.g., His-tag), in E. coli. The proteins are then purified using affinity chromatography.
-
Reaction Setup: A series of reaction mixtures are prepared to dissect the pathway step-by-step.
-
Reaction 1 (Formation of 2-AmcB): Includes AmcB, AmcF, AmcG, AmcH, 2-oxoglutarate, malonyl-CoA, and necessary cofactors (e.g., ATP, MgCl₂).
-
Reaction 2 (Formation of 3-AmcB): Reaction 1 components plus AmcE.
-
Reaction 3 (Formation of 4-AmcB): Reaction 2 components plus FabI and NADH.
-
Reaction 4 (Formation of this compound): Reaction 3 components plus AmcC, AmcD, and an amino donor (L-ornithine or L-lysine).
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature for a defined period.
-
Analysis of Intermediates:
-
Protein Mass Spectrometry: To detect intermediates covalently bound to the acyl carrier protein (AmcB), the reaction mixtures are analyzed by electrospray ionization mass spectrometry (ESI-MS). Deconvoluted mass spectra reveal the mass shifts corresponding to the attachment of different biosynthetic intermediates to AmcB.
-
LC-MS/MS: To identify released intermediates or the final product, the reaction mixtures are analyzed by LC-MS/MS. Extracted ion chromatograms (XICs) at the expected m/z values are used for detection, and the identity of the compounds is confirmed by comparing their retention times and MS/MS fragmentation patterns with authentic standards.
-
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of natural product biosynthesis. The involvement of a Type II PKS-like machinery in the formation of a non-aromatic, five-membered ring challenges the established paradigms and opens up new possibilities for genome mining and the bioengineering of novel therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for further research in this exciting area.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Cispentacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal agent that has garnered significant interest in the field of medicinal chemistry. Its unique cyclic β-amino acid structure presents a considerable synthetic challenge, particularly concerning the stereoselective control of its two contiguous chiral centers. These application notes provide detailed protocols and comparative data for established stereoselective synthetic routes to this compound, catering to researchers in drug discovery and development. The methodologies outlined below leverage chiral pool starting materials, diastereoselective conjugate additions, and enzymatic resolutions to achieve high stereochemical purity.
Synthetic Strategies Overview
Several successful strategies for the asymmetric synthesis of this compound have been reported. This document details three prominent and effective approaches:
-
Diastereoselective Conjugate Addition of a Homochiral Lithium Amide (Davies' Method): This approach establishes the desired stereochemistry through a highly diastereoselective 1,4-addition of a chiral amine to an α,β-unsaturated ester.
-
Chiral Pool Synthesis from L-Pyroglutamic Acid: This method utilizes the inherent chirality of L-pyroglutamic acid to construct the cyclopentane ring with the correct absolute stereochemistry.
-
Synthesis from a Norbornene β-Lactam Intermediate with Enzymatic Resolution: This pathway involves the formation of a key β-lactam intermediate, which is then resolved into its enantiomers using a lipase-catalyzed reaction. The desired enantiomer is subsequently converted to this compound.
Diastereoselective Conjugate Addition (Davies' Method)
This method, pioneered by Stephen G. Davies and his research group, is a cornerstone in the asymmetric synthesis of β-amino acids. The key step is the highly stereoselective conjugate addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester, which effectively sets the two stereocenters of the this compound precursor.
Experimental Workflow
Caption: Davies' Conjugate Addition Strategy.
Quantitative Data
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Diastereoselective Conjugate Addition | β-Amino Ester Precursor | ~70-80% | >95:5 |
| Hydrogenolysis (Deprotection) | (-)-Cispentacin | High | N/A |
Note: Specific yields can vary based on the scale and precise reaction conditions.
Experimental Protocol: Asymmetric Synthesis of (-)-Cispentacin
Step 1: Diastereoselective Conjugate Addition
-
Preparation of the Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Conjugate Addition: To the freshly prepared lithium amide solution, add a solution of tert-butyl cyclopent-1-enecarboxylate (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.
Step 2: Deprotection to (-)-Cispentacin
-
Hydrogenolysis: Dissolve the purified β-amino ester from the previous step in methanol. Add a catalytic amount of palladium on activated carbon (10% w/w).
-
Reaction: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield (-)-cispentacin.
Chiral Pool Synthesis from L-Pyroglutamic Acid
This strategy leverages the readily available and inexpensive chiral starting material, L-pyroglutamic acid. The synthesis involves a series of transformations to construct the cyclopentane ring while retaining the stereochemical integrity of the starting material.
Experimental Workflow
Caption: Synthesis from L-Pyroglutamic Acid.
Quantitative Data
| Key Step | Intermediate/Product | Yield (%) | Stereochemical Purity |
| Protection & Reduction | Chiral Pyrrolidinone Intermediate | >90% | Retained |
| Side Chain Introduction | Alkylated Intermediate | 70-85% | Retained |
| Ring-Closing Metathesis | Bicyclic Precursor | 60-75% | Retained |
| Deprotection & Ring Opening | (+)-Cispentacin | ~50-60% | High e.e. |
Note: Yields are representative and can vary depending on the specific reagents and conditions used in the multi-step sequence.
Experimental Protocol: Synthesis from L-Pyroglutamic Acid (Illustrative)
Step 1: Preparation of a Key Pyrrolidinone Intermediate
-
Esterification and N-Protection: Convert L-pyroglutamic acid to its methyl ester using standard conditions (e.g., methanol and thionyl chloride). Protect the nitrogen atom, for example, with a Boc group (di-tert-butyl dicarbonate).
-
Reduction: Reduce the ester functionality to a hydroxymethyl group using a suitable reducing agent like lithium borohydride.
Step 2: Side Chain Elaboration and Cyclization
-
Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate).
-
Introduction of a Two-Carbon Unit: Displace the leaving group with a nucleophile such as the enolate of a malonic ester derivative.
-
Ring-Closing Metathesis: If the introduced side chain contains a terminal alkene, perform a ring-closing metathesis reaction using a Grubbs catalyst to form the cyclopentane ring.
Step 3: Final Transformations
-
Functional Group Manipulations: Convert the functional groups on the newly formed ring to the required carboxylic acid and amino moieties.
-
Deprotection: Remove all protecting groups under appropriate conditions to yield (+)-cispentacin.
Synthesis via Norbornene β-Lactam with Enzymatic Resolution
This elegant approach utilizes a Diels-Alder reaction to construct a norbornene-based β-lactam. The racemic lactam is then subjected to enzymatic kinetic resolution, a green and highly efficient method for separating enantiomers.
Experimental Workflow
Caption: Norbornene β-Lactam Strategy.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) |
| Enzymatic Resolution (Ring Opening) | (-)-β-Amino Acid | ~45% | >98% |
| Enzymatic Resolution (Unreacted) | (+)-β-Lactam | ~45% | >99% |
| Dihydroxylation & Cleavage | Dialdehyde Intermediate | ~70-80% | >99% |
| Final Conversion | (+)-Cispentacin | ~60-70% | >99% |
Experimental Protocol: Enzymatic Resolution and Conversion
Step 1: Enzymatic Resolution of the Racemic β-Lactam
-
Reaction Setup: In a suitable vessel, mix the racemic norbornene β-lactam with a lipase preparation (e.g., Lipolase®) and water.
-
Incubation: Shake the mixture in an incubator shaker at an elevated temperature (e.g., 70 °C) for 24-48 hours.
-
Separation: After the reaction, separate the unreacted (+)-β-lactam (which is typically soluble in an organic solvent like diethyl ether) from the aqueous solution containing the sodium salt of the ring-opened (-)-β-amino acid. Acidify the aqueous layer to precipitate the (-)-β-amino acid.
Step 2: Conversion of the Enantiopure Intermediate to this compound
-
Dihydroxylation: Dissolve the enantiopure β-amino ester (obtained from the resolved lactam or amino acid) in a mixture of acetone and water. Add a catalytic amount of osmium tetroxide followed by N-methylmorpholine N-oxide (NMO) as the co-oxidant. Stir at room temperature until the reaction is complete.
-
Oxidative Cleavage: To the diol solution, add sodium periodate and stir for 1-2 hours. This cleaves the carbon-carbon bond of the diol to form a dialdehyde.
-
Wittig Reaction and Reduction (Illustrative): The resulting dialdehyde can be further functionalized. For the synthesis of this compound itself, a reduction of the aldehyde groups followed by further transformations would be necessary. A more direct route involves the oxidative cleavage of a dihydroxylated norbornene amino acid derivative.
-
Deprotection: The final step involves the removal of any protecting groups to afford the target this compound.
Summary and Comparison of Routes
| Feature | Davies' Conjugate Addition | L-Pyroglutamic Acid Synthesis | Norbornene β-Lactam with Enzymatic Resolution |
| Stereocontrol | Diastereoselective conjugate addition | Chiral pool | Enzymatic kinetic resolution |
| Key Reagent | Homochiral lithium amide | L-Pyroglutamic acid | Lipase |
| Advantages | High diastereoselectivity, well-established | Inexpensive chiral starting material, predictable stereochemistry | High enantioselectivity, access to both enantiomers, green chemistry |
| Disadvantages | Requires stoichiometric chiral auxiliary, cryogenic conditions | Multi-step synthesis, potential for racemization | Resolution of a racemate (max 50% yield of desired enantiomer) |
| Overall Suitability | Excellent for predictable and high stereocontrol | Good for large-scale synthesis due to low-cost starting material | Excellent for producing highly enantiopure material |
These protocols provide a foundation for the stereoselective synthesis of this compound. Researchers should optimize conditions based on their specific laboratory settings and scale of the reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.
Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-(1R,2S)-Cispentacin is a naturally occurring cyclic β-amino acid with notable antifungal activity. Its unique structure and biological profile have made it a target of significant interest in synthetic and medicinal chemistry. This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-(1R,2S)-cispentacin. The featured methodology employs a highly stereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester as the key stereochemistry-determining step. This approach is renowned for its efficiency and high degree of stereocontrol. The protocols provided herein are compiled from seminal works in the field to guide researchers in the successful synthesis of this important molecule.
Introduction
Cispentacin, isolated from Bacillus cereus and Streptomyces setonii, has demonstrated potent in vivo efficacy against Candida albicans. Its mechanism of action is believed to involve the inhibition of protein synthesis. The development of a robust and stereocontrolled synthesis is crucial for the exploration of this compound analogs with improved therapeutic properties. The synthetic route detailed below is based on the highly successful approach developed by Davies and coworkers, which establishes the desired cis stereochemistry at the C1 and C2 positions of the cyclopentane ring with exceptional control.
Overall Synthetic Strategy
The asymmetric synthesis of (-)-(1R,2S)-cispentacin commences with the preparation of the key starting material, methyl 1-cyclopentene-1-carboxylate. The core of the synthesis is the diastereoselective conjugate addition of the chiral lithium amide derived from (S)-N-benzyl-N-α-methylbenzylamine. This reaction sets the two contiguous stereocenters of the target molecule. Subsequent deprotection steps yield the final product.
Figure 1: Overall synthetic workflow for (-)-(1R,2S)-cispentacin.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-cyclopentene-1-carboxylate
This protocol outlines the preparation of the α,β-unsaturated ester required for the key conjugate addition step.
Materials:
-
Cyclopentanone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methanol
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
-
Toluene
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in dry toluene, add a solution of cyclopentanone (1 equivalent) and diethyl carbonate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and cautiously quench with methanol.
-
Acidify the mixture with hydrochloric acid (1 M) and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
After cooling, the methanol is removed under reduced pressure, and the residue is taken up in diethyl ether.
-
The ether solution is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated.
-
The final product is purified by vacuum distillation.
Protocol 2: Asymmetric Conjugate Addition
This is the crucial step for establishing the stereochemistry of this compound.
Materials:
-
(S)-N-benzyl-N-α-methylbenzylamine
-
n-Butyllithium (in hexanes)
-
Dry Tetrahydrofuran (THF)
-
Methyl 1-cyclopentene-1-carboxylate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution of (S)-N-benzyl-N-α-methylbenzylamine (1.1 equivalents) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.
-
Add a solution of methyl 1-cyclopentene-1-carboxylate (1 equivalent) in dry THF dropwise to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate, is purified by flash column chromatography on silica gel.
Protocol 3: Deprotection to Yield (-)-(1R,2S)-Cispentacin
This final step removes the protecting groups to afford the target amino acid.
Materials:
-
Methyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate
-
Palladium on carbon (10%)
-
Methanol
-
Hydrochloric acid (6 M)
-
Dowex 50W-X8 resin
Procedure:
-
A solution of the protected amino ester from Protocol 2 in methanol is treated with 10% palladium on carbon.
-
The mixture is subjected to hydrogenolysis (H2 balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
The resulting residue is then subjected to acid hydrolysis by refluxing with 6 M hydrochloric acid for 4 hours to cleave the methyl ester.
-
After cooling, the solution is concentrated under reduced pressure.
-
The crude product is purified by ion-exchange chromatography using Dowex 50W-X8 resin, eluting with a gradient of aqueous ammonia to yield pure (-)-(1R,2S)-cispentacin.
Data Presentation
The following table summarizes typical yields and stereoselectivities for the key steps in the synthesis.
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| Protocol 2: Asymmetric Conjugate Addition | Methyl (1R,2S)-2-(N-benzyl-N-α-methylbenzylamino)cyclopentane-1-carboxylate | 85-95 | >98% | >98% |
| Protocol 3: Deprotection | (-)-(1R,2S)-Cispentacin | 70-80 | - | >98% |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the key conjugate addition step is governed by the formation of a rigid chelated transition state.
Application Note: High-Purity Cispentacin Recovery from Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction Cispentacin, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal antibiotic isolated from the culture broth of microorganisms such as Bacillus cereus.[1] As a water-soluble, amphoteric amino acid, its purification requires specific strategies to efficiently separate it from other components of the complex culture medium. This document provides detailed protocols for a multi-step purification process designed to achieve high purity and yield, suitable for research and preclinical development. The workflow encompasses initial broth clarification, primary capture by ion-exchange chromatography, a polishing step, and final crystallization.
Overall Purification Workflow
The purification strategy is designed as a sequential process to remove cells, proteins, salts, and other media components, culminating in a highly purified crystalline product.
Caption: Overall workflow for this compound purification from fermentation broth.
Experimental Protocols
Protocol 1: Culture Broth Clarification
This initial step removes microbial cells and large debris from the fermentation broth.
1.1. Materials:
-
High-speed refrigerated centrifuge
-
Centrifuge bottles (appropriate volume)
-
0.22 µm or 0.45 µm filtration system (e.g., vacuum filtration or tangential flow filtration)
1.2. Procedure:
-
Harvest the entire culture broth from the fermenter.
-
Transfer the broth to centrifuge bottles.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant, which contains the soluble this compound.
-
For complete removal of fine particulates, filter the supernatant through a 0.22 µm filter.
-
The resulting clarified supernatant is now ready for chromatographic purification.
Protocol 2: Cation-Exchange Chromatography (Capture Step)
This compound is an amino acid and will carry a net positive charge at a pH below its isoelectric point (pI), allowing it to bind to a cation-exchange resin.[2][3] This step captures this compound while allowing anionic and neutral molecules to flow through.
References
In Vitro Antifungal Susceptibility Testing Protocols for Cispentacin: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin is a cyclic β-amino acid antifungal agent that has demonstrated potent activity, particularly against Candida species. Unlike many standard antifungal agents, the in vitro susceptibility testing of this compound requires specific methodologies due to its mechanism of action and its behavior in standard laboratory media. This document provides detailed application notes and protocols for the in vitro antifungal susceptibility testing of this compound, summarizes available quantitative data, and illustrates its mechanism of action.
Mechanism of Action
This compound exhibits a dual mechanism of action that disrupts essential cellular processes in susceptible fungi. Primarily, it acts as a competitive inhibitor of amino acid transport systems, particularly the proline permease in Candida albicans, thereby limiting the uptake of essential amino acids.[1] Additionally, this compound and its analogs interfere with protein synthesis by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for the incorporation of isoleucine into polypeptides. This multifaceted attack on both nutrient acquisition and protein synthesis contributes to its antifungal effect.
Quantitative Data Summary
This compound has shown potent in vitro activity against clinical isolates of Candida albicans. Standard agar dilution methods have been found to be unsuitable for determining the antifungal activity of this compound.[2][3] The most reliable data comes from turbidimetric broth microdilution assays.
| Fungal Species | Strain | Method | Parameter | Value (µg/mL) | Reference |
| Candida albicans | Clinical Isolates | Turbidimetric | IC50 | 6.3 - 12.5 | [2][3] |
| Candida albicans | Clinical Isolates | Turbidimetric | IC100 | 6.3 - 50 | [2][3] |
IC50: 50% inhibitory concentration; IC100: 100% inhibitory concentration.
Note: There is limited published in vitro susceptibility data for this compound against other fungal species such as other Candida spp., Cryptococcus neoformans, and Aspergillus spp. While in vivo efficacy against Cryptococcus neoformans has been reported, corresponding in vitro data is scarce.[2][3]
Experimental Protocols
The recommended method for in vitro antifungal susceptibility testing of this compound is a broth microdilution method with turbidimetric endpoint determination. The following protocol is based on established methodologies for this compound and general principles of antifungal susceptibility testing.
Protocol 1: Turbidimetric Broth Microdilution Susceptibility Testing of this compound against Candida species
This protocol is adapted from the method described by Konishi et al. (1989) and incorporates best practices for antifungal susceptibility testing.
1. Media and Reagents:
-
Yeast Nitrogen Base (YNB) Medium: Prepare according to the manufacturer's instructions, supplemented with 1% (w/v) glucose. Sterilize by filtration.
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The concentration should be at least 10 times the highest final concentration to be tested. Sterilize by filtration.
-
96-Well Flat-Bottom Microtiter Plates: Sterile, polystyrene.
-
Saline: Sterile 0.85% NaCl solution.
2. Inoculum Preparation:
-
Subculture the Candida isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:1000 dilution of the adjusted fungal suspension in YNB medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
3. Assay Procedure:
-
Dispense 100 µL of YNB medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
Include a growth control well (containing YNB medium and fungal inoculum but no this compound) and a sterility control well (containing YNB medium only) on each plate.
-
Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 40-48 hours without agitation.
4. Endpoint Determination and Data Analysis:
-
After incubation, measure the optical density (OD) of each well at 620 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula:
% Inhibition = 100 - [ (OD of test well - OD of sterility control) / (OD of growth control - OD of sterility control) ] x 100
-
The IC50 is the concentration of this compound that results in a 50% reduction in turbidity compared to the growth control.
-
The IC100 (Minimum Inhibitory Concentration, MIC) is the lowest concentration of this compound that shows complete inhibition of visible growth (or a reduction in turbidity of ≥90%).
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the precise IC50 value.
Discussion and Considerations
-
Medium Selection: The use of a defined synthetic medium like YNB is crucial. Complex media such as Sabouraud Dextrose Broth may antagonize the activity of this compound due to the presence of amino acids that compete for uptake.
-
Inoculum Size: While some turbidimetric methods are less dependent on inoculum size, standardization is still recommended for reproducibility.
-
Endpoint Reading: Spectrophotometric reading is preferred over visual determination for objectivity and accuracy, especially for determining the IC50.
-
Data Interpretation: For novel compounds like this compound, clinical breakpoints have not been established. The IC50 and MIC values should be used for comparative purposes and to understand the compound's intrinsic activity.
-
Limited Spectrum: It is important to note that published data suggests this compound has limited in vitro activity against molds like Aspergillus species.[4] Testing against these organisms may require protocol optimization or may not yield significant results.
These protocols and notes provide a comprehensive guide for the in vitro antifungal susceptibility testing of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data for research and drug development purposes.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Synthesis and activity of analogues of the isoleucyl tRNA synthetase inhibitor SB-203207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Cispentacin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin, an antifungal antibiotic isolated from Bacillus cereus and Streptomyces setonii, has demonstrated notable in vivo activity against pathogenic fungi.[1][2][3][4] Structurally identified as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, this water-soluble, amphoteric compound has shown significant therapeutic potential, particularly against Candida albicans, a common cause of opportunistic infections.[1][2][4] Despite exhibiting modest in vitro activity under certain conditions, this compound provides robust protection in murine models of systemic fungal infections.[1][2][4] These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for its evaluation in mouse models of systemic candidiasis.
Data Presentation
In Vivo Efficacy of this compound Against Systemic Fungal Infections in Mice
The following table summarizes the 50% protective dose (PD₅₀) of this compound in a systemic Candida albicans infection model in mice.
| Mouse Model | Infection Model | Administration Route | Efficacy Metric (PD₅₀) | Reference |
| ICR Mice (male) | Systemic Candida albicans infection | Intravenous (iv) | 10 mg/kg | [1] |
| ICR Mice (male) | Systemic Candida albicans infection | Oral (po) | 30 mg/kg | [1] |
This compound has also been shown to be effective in a systemic infection with Cryptococcus neoformans and in both lung and vaginal infections with C. albicans in mice.[1][5]
Acute Toxicity of this compound in Mice
This compound exhibits a favorable acute toxicity profile in mice, with no lethal effects observed at high doses.[1][5]
| Mouse Strain | Administration Route | Dose | Observation | Reference |
| ICR Mice (male) | Intravenous (iv) | 1,000 mg/kg | No acute lethal toxicity | [1][5] |
| ICR Mice (male) | Intraperitoneal (ip) | 1,500 mg/kg | No acute lethal toxicity | [1][5] |
| ICR Mice (male) | Oral (po) | 1,500 mg/kg | No acute lethal toxicity | [1][5] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Systemic Candidiasis
This protocol details the procedure for inducing a systemic Candida albicans infection in mice to evaluate the therapeutic efficacy of this compound.[6][7][8][9]
1. Materials
-
This compound: Dissolved in sterile physiological saline.
-
Candida albicans strain: e.g., SC5314 or ATCC 90028.[9]
-
Culture Media: Yeast Peptone Dextrose (YPD) broth and agar, Sabouraud Dextrose Agar (SDA).[6][9]
-
Animals: Male ICR mice (4-5 weeks old, weighing 22-30 grams).[5][9]
-
Reagents: Sterile physiological saline (0.9% NaCl), Phosphate Buffered Saline (PBS).
-
Equipment: Hemocytometer, spectrophotometer, centrifuge, intravenous injection equipment for mice, tissue homogenizer, incubator.
2. Inoculum Preparation
-
Subculture the C. albicans strain on YPD agar plates at 30°C for 18-24 hours.[8]
-
Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.[8]
-
Harvest the yeast cells by centrifugation.
-
Wash the cells three times with sterile PBS or physiological saline.[6]
-
Resuspend the cell pellet in sterile saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density.[9]
-
Adjust the final concentration of the inoculum in sterile saline to the desired dose (e.g., 5 x 10⁵ CFU/mouse in 0.1 mL).[6]
-
Keep the inoculum on ice until injection and resuspend regularly to ensure a uniform suspension.[8][9]
-
Confirm the viable cell count by plating serial dilutions on SDA plates and incubating for 24-48 hours at 30°C.[8]
3. Infection Procedure
-
Warm the mice gently under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans suspension (e.g., 5 x 10⁵ CFU/mouse) into the lateral tail vein.[6]
4. Treatment Administration
-
Prepare stock solutions of this compound in sterile saline at the desired concentrations.
-
Administer this compound or vehicle control to groups of infected mice (n=5-10 per group) via the desired route (e.g., intravenous, intraperitoneal, or oral).[5]
-
The first dose is typically administered shortly after the fungal challenge (e.g., 2 hours post-infection).[6]
-
Follow the desired dosing regimen. Examples include a single dose, once daily for 6 days (Qdx6), or twice a day for 2 days (Bidx2).[5]
5. Monitoring and Endpoints
-
Survival Study:
-
Monitor the mice daily for a set period (e.g., 21-35 days) for signs of morbidity and mortality.[6]
-
Record the number of surviving animals in each group daily.
-
The primary endpoint is the survival rate, from which the PD₅₀ can be calculated.
-
-
Fungal Burden Analysis:
-
At a predetermined time point (e.g., day 5 post-infection), euthanize a subset of mice from each group.[6]
-
Aseptically remove target organs (e.g., kidneys, liver, spleen).[6]
-
Weigh the organs and homogenize them in a known volume of sterile saline.[9]
-
Plate serial dilutions of the tissue homogenates on SDA plates.[6][9]
-
Incubate the plates at 30°C for 48 hours and count the number of colony-forming units (CFU).[6]
-
Express the fungal burden as CFU per gram of tissue.
-
-
Histopathological Analysis (Optional):
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Proposed Mechanism of Action of this compound in Candida albicans
References
- 1. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. scispace.com [scispace.com]
- 6. Murine Systemic Candidiasis Model and Treatment [bio-protocol.org]
- 7. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
Application Note: High-Performance Liquid Chromatography Methods for Cispentacin Isomer Separation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Cispentacin isomers. This compound, an antifungal antibiotic with a unique cyclopentane ring structure, exists as a pair of enantiomers, (+)-Cispentacin and (-)-Cispentacin. The effective separation and quantification of these isomers are critical for pharmaceutical development and quality control. This application note outlines two primary direct HPLC methods utilizing chiral stationary phases (CSPs) that have shown success in separating similar cyclic amino acids: a macrocyclic glycopeptide (Teicoplanin-based) column and a crown ether-based column. Detailed experimental protocols, system suitability parameters, and a logical workflow for method development are presented.
Introduction to Chiral Separation of this compound
The biological activity of chiral molecules, such as this compound, often resides in one specific enantiomer, while the other may be inactive or exhibit different, sometimes undesirable, effects. Therefore, the ability to separate and quantify the individual enantiomers is paramount. Direct chiral HPLC, which employs a chiral stationary phase to form transient diastereomeric complexes with the enantiomers, is the most common and effective technique for this purpose.[1][2] The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution. Based on the chemical structure of this compound (a cyclic amino acid), macrocyclic glycopeptide and crown ether-based CSPs are highly promising candidates for successful enantioseparation.[3][4][5]
Recommended HPLC Methods and Protocols
Two primary methods are proposed for the separation of this compound isomers. Method 1 utilizes a Teicoplanin-based CSP, which is well-suited for underivatized amino acids.[3][4][6] Method 2 employs a crown ether-based CSP, known for its excellent selectivity for primary amines.[1]
Method 1: Macrocyclic Glycopeptide (Teicoplanin-based) CSP
This method is recommended as the primary screening approach due to the broad applicability of Teicoplanin-based columns for amino acid separations.[3][4][7]
Experimental Protocol:
-
Column: CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of Methanol and a buffer. A typical starting point is 80:20 (v/v) Methanol:0.1% Formic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: Method 1 (Hypothetical Data)
| Parameter | (+)-Cispentacin | (-)-Cispentacin |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 8200 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
Method 2: Crown Ether-Based CSP
This method provides an alternative selectivity, particularly effective for compounds with a primary amine group like this compound.[1]
Experimental Protocol:
-
Column: CROWNPAK® CR(+) (Crown ether-based), 150 x 4.6 mm, 5 µm
-
Mobile Phase: An aqueous acidic mobile phase is typically required. A starting point is Perchloric acid solution (pH 1.5). The concentration of the acid can be adjusted to optimize retention and resolution.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 210 nm, ELSD, or MS.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: Method 2 (Hypothetical Data)
| Parameter | (+)-Cispentacin | (-)-Cispentacin |
| Retention Time (min) | 12.3 | 14.5 |
| Tailing Factor | 1.3 | 1.3 |
| Theoretical Plates | 7800 | 7500 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
Method Development and Optimization Workflow
A systematic approach is essential for developing a robust and reliable HPLC method for this compound isomer separation. The following workflow is recommended.
Caption: Workflow for HPLC Method Development.
Signaling Pathways and Separation Logic
The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.
Caption: Chiral Recognition and Separation Mechanism.
Conclusion
The successful separation of this compound isomers is achievable through a systematic HPLC method development approach. The use of macrocyclic glycopeptide and crown ether-based chiral stationary phases is highly recommended based on the structural properties of this compound and the established success of these phases for similar compounds. The protocols and workflows provided in this application note serve as a comprehensive guide for researchers and scientists to develop and optimize a robust and reliable method for the chiral separation of this compound, ensuring the quality and efficacy of this compound-based pharmaceuticals.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Heterologous Production of Cispentacin in Recombinant Hosts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cispentacin, a non-proteinogenic cyclic β-amino acid, has garnered significant interest as an antifungal agent. Originally isolated from Bacillus cereus, its potent activity, particularly against Candida species, makes it a compelling candidate for further development.[1][2] However, reliance on the native producer can be a bottleneck for large-scale production and further molecular engineering. Heterologous expression, the process of producing a compound in a non-native host, offers a promising alternative to overcome these limitations. This document provides detailed application notes and protocols for the heterologous production of this compound, with a focus on the successful expression in Streptomyces albus.
This compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by the amc gene cluster, which encodes a suite of enzymes that convert a primary metabolite into the final bioactive compound. Understanding this pathway is fundamental to successfully transferring and expressing it in a recombinant host. The key enzymes and their proposed functions in the pathway are outlined below.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Production
The successful heterologous production of this compound involves a multi-step process, from the initial identification and cloning of the biosynthetic gene cluster to the final analysis of the produced compound. The following diagram illustrates a general workflow.
Caption: General workflow for heterologous production of this compound.
Quantitative Data
While the successful heterologous production of this compound in Streptomyces albus has been reported, specific production titers (e.g., mg/L) are not yet available in the peer-reviewed literature. However, data on the antifungal activity of this compound against Candida albicans provides a means to quantify its biological efficacy.
Table 1: In Vitro Antifungal Activity of this compound against Candida albicans
| Parameter | Value (µg/mL) | Reference |
| IC50 | 6.3 - 12.5 | [3] |
| IC100 | 6.3 - 50 | [3] |
IC50: 50% inhibitory concentration; IC100: 100% inhibitory concentration.
Experimental Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster (amc)
Objective: To clone the amc gene cluster from the native producer into a suitable expression vector for Streptomyces.
Materials:
-
Genomic DNA from the this compound-producing strain
-
High-fidelity DNA polymerase
-
PCR primers flanking the amc cluster
-
Streptomyces expression vector (e.g., pSET152-based vector)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning (e.g., DH5α)
-
LB agar and broth
-
Appropriate antibiotics for selection
Methodology:
-
Primer Design: Design PCR primers to amplify the entire amc gene cluster (amcB to amcH). Incorporate unique restriction sites at the 5' ends of the primers that are compatible with the chosen expression vector.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase and genomic DNA as a template. Optimize annealing temperature and extension time to ensure amplification of the large gene cluster.
-
Vector and Insert Preparation: Digest both the PCR product and the Streptomyces expression vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.
-
Ligation: Ligate the digested amc cluster insert into the prepared expression vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells. Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection.
-
Colony PCR and Sequencing: Screen the resulting E. coli colonies by colony PCR to identify clones containing the correct insert. Confirm the sequence and orientation of the cloned amc cluster by Sanger sequencing.
Protocol 2: Heterologous Expression in Streptomyces albus J1074
Objective: To introduce the amc expression construct into S. albus J1074 and induce this compound production.
Materials:
-
E. coli S17.1 containing the amc expression vector
-
Streptomyces albus J1074
-
MS (mannitol-soy flour) agar plates[4]
-
TSB (tryptic soy broth) medium[4]
-
Nalidixic acid and other appropriate antibiotics
-
Production medium (e.g., R5A medium)[4]
Methodology:
-
Conjugation:
-
Grow E. coli S17.1 harboring the amc expression vector in LB broth with appropriate antibiotics to mid-log phase.
-
Grow S. albus J1074 in TSB medium for 2-3 days.
-
Mix the E. coli and S. albus cultures and spot onto MS agar plates. Incubate at 30°C for 16-20 hours to allow for conjugation.
-
Overlay the plates with a solution containing nalidixic acid (to select against E. coli) and the antibiotic for the expression vector.
-
Incubate the plates at 30°C until exconjugant colonies appear.
-
-
Fermentation:
-
Inoculate a seed culture of the recombinant S. albus strain in TSB medium and grow for 2-3 days at 30°C with shaking.
-
Inoculate the production medium (e.g., R5A) with the seed culture.
-
Incubate the production culture at 30°C with shaking for 5-7 days.
-
Protocol 3: Extraction and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth. This compound is a water-soluble and amphoteric compound, which guides the choice of extraction and purification methods.[1]
Materials:
-
Fermentation broth from the recombinant S. albus culture
-
Centrifuge
-
Ion-exchange chromatography resin (e.g., Dowex 50W)
-
Ammonium hydroxide solution
-
Organic solvents (e.g., methanol, acetone)
-
Rotary evaporator
Methodology:
-
Cell Removal: Centrifuge the fermentation broth to pellet the S. albus mycelia. Collect the supernatant containing the secreted this compound.
-
Ion-Exchange Chromatography:
-
Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid.
-
Load the acidified supernatant onto a pre-equilibrated cation-exchange column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute this compound from the column using a dilute ammonium hydroxide solution.
-
-
Concentration and Desalting:
-
Concentrate the eluted fractions containing this compound using a rotary evaporator.
-
Further purify and desalt the concentrated sample using techniques like solid-phase extraction or preparative HPLC.
-
Protocol 4: Quantification of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in purified extracts.
Materials:
-
Purified this compound extract
-
This compound analytical standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
LC-MS/MS Method Development:
-
Optimize the ESI source parameters for this compound detection in positive ion mode.
-
Determine the precursor ion (m/z) for this compound.
-
Perform fragmentation of the precursor ion and select characteristic product ions for multiple reaction monitoring (MRM).
-
-
Sample Analysis:
-
Inject the prepared standards and the purified sample extract onto the LC-MS/MS system.
-
Separate the components using a suitable gradient on the C18 column.
-
-
Quantification:
-
Integrate the peak areas of the MRM transitions for this compound in both the standards and the sample.
-
Construct a standard curve by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Protocol 5: Antifungal Bioassay against Candida albicans
Objective: To determine the antifungal activity of the produced this compound.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast nitrogen base (YNB) medium with glucose
-
96-well microtiter plates
-
Purified this compound and control antifungal agent (e.g., fluconazole)
-
Spectrophotometer (plate reader)
Methodology:
-
Inoculum Preparation: Grow C. albicans in a suitable broth medium overnight. Adjust the cell density to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL) in YNB medium.
-
Serial Dilution: Prepare serial dilutions of the purified this compound and the control antifungal in the 96-well plate.
-
Inoculation: Add the prepared C. albicans inoculum to each well of the microtiter plate. Include wells with no drug (growth control) and no cells (sterility control).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
MIC Determination: Determine the minimum inhibitory concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that significantly inhibits the growth of the yeast.
Conclusion
The heterologous production of this compound in recombinant hosts like Streptomyces albus presents a viable strategy for enhancing its availability for research and potential therapeutic applications. The protocols and information provided herein offer a comprehensive guide for researchers to embark on the cloning, expression, and analysis of this promising antifungal compound. While quantitative production data in heterologous systems is still emerging, the methodologies for its production and characterization are well-established, paving the way for future optimization and strain engineering efforts.
References
- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rational engineering of Streptomyces albus J1074 for the overexpression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Culture Conditions for Cispentacin-Producing Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for cispentacin-producing strains such as Bacillus cereus, Bacillus subtilis, and various Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are known to produce this compound?
A1: this compound has been isolated from the culture broth of Bacillus cereus and Bacillus subtilis. Additionally, many antibiotic optimization studies are conducted on Streptomyces species, which are prolific producers of a wide array of secondary metabolites, making them relevant model organisms for optimizing antibiotic production.[1]
Q2: What are the general optimal culture conditions for antibiotic production in Streptomyces species?
A2: While optimal conditions are strain-specific, a general starting point for Streptomyces species involves a neutral pH, mesophilic temperatures, and adequate aeration. For example, one study on Streptomyces sp. LHR 9 found the highest antibiotic production in a glucose soybean meal broth at pH 7, 35°C, with an agitation rate of 200 rpm over a 7-day incubation period.[2][3]
Q3: What are the typical optimal culture conditions for antibiotic production in Bacillus subtilis?
A3: Bacillus subtilis is a versatile producer of various antimicrobial compounds. Optimal conditions for its growth and secondary metabolite production generally fall within a temperature range of 30-37°C and a pH range of 6.0-8.0.[4][5] Optimization studies have shown that these parameters can be fine-tuned to significantly increase product yield.
Q4: What are the key components of a culture medium for this compound production?
A4: The composition of the culture medium is critical for high yields of this compound. Key components include a suitable carbon source, nitrogen source, and various inorganic salts. Glucose is a commonly used carbon source, while soybean meal, peptone, and yeast extract are effective nitrogen sources.[6][7][8] The specific concentrations of these components need to be optimized for the particular producing strain.
Q5: How does aeration and agitation affect this compound production?
A5: Aeration and agitation are crucial for supplying dissolved oxygen to the culture and ensuring uniform distribution of nutrients. Insufficient aeration can be a limiting factor in antibiotic production. The optimal agitation speed depends on the fermentor geometry and the shear sensitivity of the producing strain. For Streptomyces species, agitation rates between 150-250 rpm have been reported to be effective.[2][3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound yield | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. Perform a media optimization study using a design of experiments (DoE) approach.[8] Start with a known productive medium like Glucose Soybean Meal Broth for Streptomyces.[3] |
| Incorrect pH of the medium. | The optimal pH for antibiotic production is often around neutral (pH 7.0).[2][3] Monitor and control the pH during fermentation, as microbial metabolism can cause pH shifts. Test a range of initial pH values (e.g., 5.0 to 9.0) to find the optimum for your strain.[2] | |
| Non-optimal fermentation temperature. | The optimal temperature for secondary metabolite production may differ from the optimal temperature for growth. For many Streptomyces and Bacillus species, this is typically in the range of 30-37°C.[2][4] Experiment with a range of temperatures (e.g., 25°C to 45°C) to determine the best condition for this compound production.[2] | |
| Inadequate aeration or agitation. | Increase the agitation speed or aeration rate to improve oxygen transfer. Be mindful that excessive shear can damage mycelia in filamentous organisms like Streptomyces. The optimal agitation can range from 150 to 250 rpm.[3][9] | |
| Incorrect incubation time. | The production of secondary metabolites like this compound is typically highest during the stationary phase of growth. Harvest samples at different time points (e.g., daily for 7-10 days) to determine the peak production time.[3] | |
| Inconsistent production between batches | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including the age of the seed culture and the inoculum size. Use a consistent volume of a well-grown seed culture for inoculation. |
| Inconsistent media preparation. | Ensure all media components are accurately weighed and dissolved completely. Sterilize media under consistent conditions to avoid degradation of sensitive components. | |
| Contamination of the culture. | Use strict aseptic techniques during all stages of the process. Regularly check for contamination by microscopy and plating on non-selective media. |
Quantitative Data Summary
Table 1: Optimal Culture Conditions for Antibiotic Production by Streptomyces Species
| Parameter | Optimal Value/Range | Source |
| pH | 7.0 | [2][3] |
| Temperature | 35°C | [2][3] |
| Agitation | 180 - 200 rpm | [3][6] |
| Incubation Time | 7 days | [3] |
| Carbon Source | Glucose (10 g/L) | [6][7] |
| Nitrogen Source | Soybean Meal (2.5 g/L) | [6] |
Table 2: Optimal Culture Conditions for Growth and Secondary Metabolite Production by Bacillus subtilis
| Parameter | Optimal Value/Range | Source |
| pH | 6.38 - 8.0 | [4][5] |
| Temperature | 30 - 37°C | [4][5] |
| Agitation | ~200 rpm | [4] |
| Incubation Time | 6 days | [4] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
-
Baseline Culture: Prepare a basal medium known to support the growth of the this compound-producing strain (e.g., Glucose Soybean Meal Broth for Streptomyces).
-
Carbon Source Optimization:
-
Prepare flasks of the basal medium, replacing the default carbon source with different carbon sources (e.g., glucose, sucrose, maltose, starch) at a constant concentration.
-
Inoculate with a standardized seed culture.
-
Incubate under constant temperature, pH, and agitation.
-
Harvest at the expected peak production time and measure this compound yield.
-
-
Nitrogen Source Optimization:
-
Using the optimal carbon source identified in the previous step, prepare flasks of the medium with different nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate) at a constant concentration.
-
Repeat the inoculation, incubation, and analysis steps.
-
-
Concentration Optimization:
-
For the best carbon and nitrogen sources, prepare media with varying concentrations of each component while keeping the other constant.
-
Determine the optimal concentration for each.
-
-
Inorganic Salt Optimization:
-
Investigate the effect of different inorganic salts (e.g., K2HPO4, MgSO4, NaCl) on production.
-
Protocol 2: Fermentation and this compound Extraction
-
Inoculum Preparation:
-
Aseptically transfer a loopful of the producer strain from a stock culture to a seed medium.
-
Incubate at the optimal growth temperature with shaking until a dense culture is obtained (e.g., 2-3 days).
-
-
Production Fermentation:
-
Inoculate the optimized production medium with a standardized volume of the seed culture (e.g., 5% v/v).
-
Incubate in a shaker or fermentor under the predetermined optimal conditions of temperature, pH, and agitation.
-
-
Extraction of this compound:
-
After the optimal incubation period, harvest the culture broth by centrifugation to separate the biomass.
-
This compound is a water-soluble compound, so the supernatant is the primary source.[1]
-
Further purification can be achieved through techniques like ion-exchange chromatography and crystallization.
-
-
Quantification of this compound:
-
The concentration of this compound can be determined using methods such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: A generalized workflow for the optimization of this compound production.
Caption: A decision tree for troubleshooting low this compound production.
Caption: Key enzymatic steps in the biosynthesis of this compound.[10]
References
- 1. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues with Cispentacin in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cispentacin in experimental assays.
Troubleshooting Guide
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound is known to be a water-soluble compound.[1] However, its solubility can be significantly influenced by the pH of the solution due to its amphoteric nature.[1] If you are experiencing issues with dissolving this compound in pure water, it is likely that the pH of the solution is near its isoelectric point, where it exists as a zwitterion with minimal solubility.
To resolve this, slight adjustments in pH can dramatically increase solubility. Try the following:
-
Acidification: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. This will protonate the carboxyl group, resulting in a positively charged, more soluble species.
-
Alkalinization: Alternatively, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. This will deprotonate the amino group, resulting in a negatively charged, more soluble species.
It is recommended to use a buffered solution for better pH control and to maintain the stability of your experimental system.
Q2: I am seeing precipitation when I add my this compound stock solution to my cell culture media or assay buffer. How can I prevent this?
A2: Precipitation upon addition to media or buffer can occur for a few reasons:
-
pH Shift: Your stock solution may have a pH that, when diluted into the final buffer, shifts the final pH to the isoelectric point of this compound, causing it to precipitate.
-
High Concentration: The final concentration of this compound in your assay may be above its solubility limit in that specific medium.
-
Interaction with Media Components: Although less common for a small molecule like this compound, interactions with components of complex media can sometimes lead to precipitation.
Troubleshooting Steps:
-
Prepare Stock in a Suitable Buffer: Instead of water, prepare your this compound stock solution in a buffer that is compatible with your experimental system. A commonly used buffer is 0.1 M phosphate buffer at pH 7.0.
-
Use Saline: For many in vitro and in vivo experiments, this compound has been successfully dissolved in saline.
-
pH Matching: Try to match the pH of your stock solution to the pH of your final assay buffer. This will minimize pH shifts upon dilution.
-
Lower Stock Concentration: If possible, prepare a more dilute stock solution and add a larger volume to your assay, as long as the volume of the solvent is compatible with your experimental setup.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
Q3: What is the best solvent to use for preparing a stock solution of this compound?
A3: The choice of solvent depends on your specific experimental requirements.
-
Saline: A good, general-purpose solvent for many in vitro and in vivo applications.
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0): Recommended for assays where pH control is critical, such as turbidimetric measurements.
-
Water with pH adjustment: If you must use water, be prepared to adjust the pH slightly to achieve complete dissolution.
Avoid using organic solvents like DMSO or ethanol unless your experimental protocol specifically requires them and you have validated that this compound is soluble and stable in these solvents. Given its water-soluble nature, aqueous-based solvents are the preferred choice.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What are the pKa values for this compound?
A2: The specific pKa values for the carboxylic acid and amino groups of this compound are not widely reported in the literature. However, as a cyclopentane derivative with an amino and a carboxylic acid group, its pKa values are expected to be in the typical range for these functional groups. The carboxylic acid pKa is likely in the range of 2-4, and the amino group pKa is likely in the range of 9-11.
Q3: How does the amphoteric nature of this compound affect its solubility?
A3: this compound has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). This makes it an amphoteric molecule. Its charge, and therefore its solubility in aqueous solutions, is dependent on the pH.
-
At low pH (acidic): The amino group is protonated (NH3+), and the molecule carries a net positive charge.
-
At high pH (alkaline): The carboxylic acid group is deprotonated (COO-), and the molecule carries a net negative charge.
-
At the isoelectric point (pI): The molecule exists as a zwitterion (both groups are ionized), with a net neutral charge. At this pH, solubility is at its minimum.
This relationship is visualized in the diagram below.
Q4: Can I heat the solution to help dissolve this compound?
A4: Gentle warming can be attempted to aid dissolution, but it should be done with caution as excessive heat can potentially degrade the compound. It is generally more effective and safer to adjust the pH to increase solubility. If you do use heat, do so minimally and monitor for any signs of degradation (e.g., color change).
Q5: How should I store my this compound stock solution?
A5: While specific stability data is not widely available, it is generally good practice to store stock solutions of small molecules at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C may be sufficient. Protect the solution from light if you are unsure of its light sensitivity. It is recommended to prepare fresh solutions for critical experiments.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent System | Solubility | Remarks |
| Water | Soluble, but pH-dependent | May require pH adjustment for complete dissolution, especially at higher concentrations.[1] |
| Saline | Soluble | A suitable solvent for many in vitro and in vivo applications. |
| Phosphate Buffer (pH 7.0) | Soluble | Recommended for assays requiring stable pH control. |
| Acidic Buffer (e.g., pH < 4) | High | This compound will be in its cationic form. |
| Alkaline Buffer (e.g., pH > 9) | High | This compound will be in its anionic form. |
| Buffer near Isoelectric Point | Low | This compound will be in its zwitterionic form, leading to minimal solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Saline
-
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical tube or vial
-
Vortex mixer
-
(Optional) Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile saline. For a 10 mg/mL stock, add 1 mL of saline.
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, vortex for another 30 seconds.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to facilitate complete dissolution.
-
Once fully dissolved, the solution can be used directly or filter-sterilized through a 0.22 µm filter if required for your application.
-
Store the stock solution at an appropriate temperature (e.g., -20°C for long-term storage).
-
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in 0.1 M Phosphate Buffer (pH 7.0)
-
Materials:
-
This compound powder
-
Sterile 0.1 M phosphate buffer (pH 7.0)
-
Sterile conical tube or vial
-
Vortex mixer
-
-
Procedure:
-
Weigh out 10 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile 0.1 M phosphate buffer (pH 7.0).
-
Vortex the solution until the this compound is completely dissolved.
-
Visually confirm that no particulates are present.
-
Filter-sterilize if necessary.
-
Store appropriately.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: pH effect on this compound's form and solubility.
References
Validation & Comparative
Cispentacin and Fluconazole: A Comparative Analysis of Efficacy Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents cispentacin and fluconazole, focusing on their efficacy against various Candida species. This analysis is based on available experimental data to inform research and development in antifungal therapies.
Introduction
Candidiasis, caused by opportunistic fungal pathogens of the Candida genus, represents a significant challenge in clinical practice, particularly in immunocompromised individuals. Fluconazole, a triazole antifungal, has been a cornerstone of anti-Candida therapy for decades. However, the emergence of fluconazole-resistant Candida strains necessitates the exploration of alternative antifungal agents.[1] this compound, a naturally occurring β-amino acid, has demonstrated potent anti-Candida activity and presents a potential alternative.[2][3] This guide offers a comparative overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them.
Mechanisms of Action
The antifungal activity of this compound and fluconazole stems from their distinct molecular mechanisms that target crucial cellular processes in Candida species.
This compound: Inhibition of Protein Synthesis
This compound's primary mechanism of action is the inhibition of protein synthesis.[4] It is actively transported into the fungal cell via amino acid permeases.[5] Once inside, this compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase, an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA).[4][6] This inhibition halts the incorporation of isoleucine into polypeptide chains, thereby disrupting protein synthesis and leading to fungal cell death.[5]
Fluconazole: Disruption of Fungal Cell Membrane Integrity
Fluconazole exerts its antifungal effect by targeting the integrity of the fungal cell membrane.[7][8] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[9][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[1] By inhibiting ergosterol synthesis, fluconazole leads to the accumulation of toxic sterol precursors and disrupts the normal structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][9]
In Vitro Efficacy: A Comparative Summary
Direct comparative studies of this compound and fluconazole against a broad range of Candida species are limited, primarily due to the different eras in which these compounds were most actively researched. The following tables summarize available in vitro efficacy data from separate studies. It is important to note that variations in experimental protocols and strains tested may influence the results, and therefore, direct comparison of Minimum Inhibitory Concentration (MIC) values should be interpreted with caution.
Table 1: In Vitro Efficacy of this compound against Candida Species
| Candida Species | IC50 (µg/mL) | IC100 (µg/mL) |
| Candida albicans | 6.3 - 12.5 | 6.3 - 50 |
Data sourced from a study by Oki et al. (1989) using a turbidimetric measurement method in yeast nitrogen base glucose medium.[2]
Table 2: In Vitro Efficacy of Fluconazole against Various Candida Species (Representative MIC Data)
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.064 - 16 | 1 | 4 |
| Candida glabrata | ≤0.12 - >64 | 16 | >64 |
| Candida parapsilosis | 0.125 - 8 | 1 | 2 |
| Candida tropicalis | 0.125 - 4 | 1 | 2 |
| Candida krusei | 8 - >64 | 32 | 64 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and reflects the general susceptibility patterns. Specific MIC values can vary between studies and geographic locations.[11][12]
Experimental Protocols
The determination of in vitro antifungal efficacy relies on standardized methodologies. The following section details the typical experimental protocols used for evaluating compounds like this compound and fluconazole.
Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3/S4 Standard)
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.[13][14]
1. Inoculum Preparation:
- Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
- A suspension of the yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[15]
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents (this compound or fluconazole) are prepared in a suitable solvent.
- Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
- The microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24 to 48 hours.[16]
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[16] The endpoint is read visually or using a spectrophotometer.[14]
Turbidimetric Measurement for this compound Efficacy
The original studies on this compound utilized a turbidimetric method to determine its inhibitory concentrations.[2]
1. Culture Preparation:
- Candida albicans isolates are grown in a suitable broth medium (e.g., Yeast Nitrogen Base Glucose Medium).
2. Assay Setup:
- A standardized inoculum of the yeast is added to tubes or cuvettes containing fresh medium and varying concentrations of this compound.
3. Incubation and Measurement:
- The cultures are incubated at an appropriate temperature with shaking.
- The turbidity (optical density) of the cultures is measured at regular intervals using a spectrophotometer.
4. IC50 and IC100 Determination:
- The 50% inhibitory concentration (IC50) and 100% inhibitory concentration (IC100) are calculated by comparing the growth in the presence of this compound to the growth of a drug-free control.[17]
Visualizing the Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of fluconazole against Candida species.
Caption: Mechanism of action of this compound against Candida species.
Caption: General experimental workflow for antifungal susceptibility testing.
Conclusion
Fluconazole remains a critical tool in the management of candidiasis, but its efficacy is challenged by the rise of resistant strains. This compound, with its distinct mechanism of action targeting protein synthesis, offers a promising area for further investigation and development. While direct comparative efficacy data is sparse, the available information suggests that this compound is a potent anti-Candida agent. Further research, including head-to-head comparative studies and evaluation against a broader panel of fluconazole-resistant Candida isolates, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational comparison to aid researchers in navigating the landscape of anti-Candida drug development.
References
- 1. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased Accumulation or Increased Isoleucyl-tRNA Synthetase Activity Confers Resistance to the Cyclic β-Amino Acid BAY 10-8888 in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
Comparative Analysis of Cispentacin and Other Aminoacyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cispentacin and other notable aminoacyl-tRNA synthetase (aaRS) inhibitors. The information is curated to offer an objective overview of their performance, supported by experimental data, to aid in research and drug development.
Aminoacyl-tRNA synthetases are essential enzymes responsible for the precise charging of amino acids onto their cognate tRNAs, a critical step in protein biosynthesis.[1][2] Their universal importance and the structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of antimicrobial agents.[1] This guide will focus on this compound, a prolyl-tRNA synthetase (ProRS) inhibitor, and compare its characteristics with other inhibitors targeting various aaRSs.
Mechanism of Action: A Common Target, Diverse Strategies
The fundamental mechanism of action for all aaRS inhibitors is the disruption of protein synthesis, leading to cell growth arrest and, ultimately, cell death.[3] However, the specific molecular interactions with the target enzyme can vary significantly. Inhibitors can target the binding sites for the amino acid, ATP, or tRNA, or act as bisubstrate analogs mimicking the aminoacyl-adenylate intermediate.[1][2]
This compound , an antifungal agent, specifically inhibits prolyl-tRNA synthetase (ProRS).[4] It is actively transported into Candida albicans cells via proline and other amino acid permeases.[4] While it doesn't get incorporated into proteins, it effectively inhibits the in vitro charging of proline to its tRNA.[4]
In contrast, other aaRS inhibitors have different specificities and binding modes:
-
Mupirocin : A well-established antibacterial agent that selectively inhibits isoleucyl-tRNA synthetase (IleRS).[5]
-
Halofuginone : A derivative of febrifugine, it also inhibits ProRS, but its mechanism involves binding to the enzyme in an ATP-dependent manner and has been shown to activate the amino acid starvation response (AAR) pathway.[6][7][8]
-
Tavaborole : An antifungal that inhibits leucyl-tRNA synthetase (LeuRS).
-
MRS-2541 : A novel inhibitor targeting methionyl-tRNA synthetase (MetRS) with activity against Gram-positive bacteria.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and a selection of other aaRS inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Efficacy of this compound against Candida albicans
| Parameter | Value | Medium | Reference |
| IC50 | 6.3 - 12.5 µg/mL | Yeast Nitrogen Base Glucose | [9] |
| IC100 | 6.3 - 50 µg/mL | Yeast Nitrogen Base Glucose | [9] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Candida albicans Infection
| Administration Route | PD50 (50% Protection Dose) | Reference |
| Intravenous (iv) | 10 mg/kg | [9] |
| Oral (po) | 30 mg/kg | [9] |
Table 3: Comparative Inhibitory Activity of Various Prolyl-tRNA Synthetase Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50/Ki | Reference |
| This compound | Candida albicans (in vitro proline charging) | Competitive inhibition by L-proline (Ki = 75 µM) | [4] |
| Halofuginone | Plasmodium falciparum ProRS | IC50 ≈ 1 nM (in cells) | [10] |
| DWN12088 | Human ProRS | IC50 = 74 nM | [11] |
| Pyrazinamide-based inhibitors | Human ProRS | EC50 = 3.77 µM (compound 3b) | [12] |
| ATP-mimetic PPL derivatives | Toxoplasma gondii ProRS | IC50 = 9.2 nM (compound L35) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols commonly used in the study of aaRS inhibitors.
Aminoacyl-tRNA Synthetase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the charging of a specific amino acid to its cognate tRNA.
-
Reaction Mixture Preparation : A typical reaction mixture includes buffer (e.g., Tris-HCl), MgCl2, ATP, the specific aminoacyl-tRNA synthetase, the cognate tRNA, and a radiolabeled amino acid (e.g., [14C]-proline for ProRS).
-
Initiation of Reaction : The reaction is initiated by the addition of the enzyme or ATP.
-
Incubation : The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching and Precipitation : The reaction is stopped by the addition of a solution like trichloroacetic acid (TCA). The tRNA and any charged aminoacyl-tRNA are precipitated.
-
Washing and Scintillation Counting : The precipitate is washed to remove unincorporated radiolabeled amino acid. The amount of radioactivity in the precipitate, which corresponds to the amount of charged tRNA, is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control without the inhibitor. IC50 values are determined from dose-response curves.
A continuous, non-radioactive assay can also be performed by coupling the release of pyrophosphate (PPi) from the aminoacylation reaction to a detectable signal, for instance, through the use of purine nucleoside phosphorylase (PNPase).[13]
In Vivo Murine Model of Systemic Candidiasis
This model assesses the therapeutic efficacy of an antifungal agent in a living organism.
-
Animal Model : Immunocompromised mice (e.g., treated with cyclophosphamide) are often used to establish a robust infection.[14]
-
Infection : Mice are infected with a lethal dose of Candida albicans via intravenous injection.
-
Treatment : The test compound (e.g., this compound) is administered at various doses and routes (e.g., intravenously or orally) at specific time points post-infection.
-
Monitoring : The survival of the mice is monitored over a period of several days.
-
Endpoint : The 50% protection dose (PD50), the dose at which 50% of the treated animals survive, is calculated.[9]
Mandatory Visualization
Signaling Pathway of Prolyl-tRNA Synthetase Inhibition
The inhibition of ProRS leads to a depletion of charged prolyl-tRNA, which stalls ribosomes during protein synthesis. This can trigger the amino acid starvation response (AAR) pathway, primarily through the activation of the kinase GCN2.
Caption: Signaling cascade following ProRS inhibition.
Experimental Workflow for aaRS Inhibitor Screening
A typical workflow for identifying and characterizing novel aaRS inhibitors involves a series of in vitro and in vivo assays.
References
- 1. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Candida activity of this compound: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 12. Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Validating Cispentacin's Antifungal Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cispentacin's performance against other antifungal agents, supported by experimental data. It delves into the validation of its molecular target, isoleucyl-tRNA synthetase (IleRS), across various fungal pathogens and offers detailed methodologies for key experimental procedures.
This compound, a cyclic β-amino acid antibiotic, has demonstrated notable antifungal activity, primarily against Candida and Cryptococcus species. Its efficacy stems from a targeted disruption of protein synthesis, a mechanism that has been a focal point of research for developing novel antifungal therapies. This guide synthesizes available data to offer a clear comparison of this compound's performance and a detailed look into the scientific validation of its target.
Performance Comparison: this compound vs. Standard Antifungals
The in vitro and in vivo efficacy of this compound has been evaluated against several key fungal pathogens. The following tables summarize its performance in comparison to established antifungal drugs like Amphotericin B, 5-Fluorocytosine (Flucytosine), and Fluconazole.
In Vitro Susceptibility Data
The Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) are key indicators of an antifungal agent's potency. The data below, compiled from various studies, highlights this compound's activity spectrum.
| Fungal Species | Antifungal Agent | IC50 (µg/mL) | MIC (µg/mL) |
| Candida albicans (clinical isolates) | This compound | 6.3 - 12.5[1] | 6.3 - 50[1] |
| Candida albicans | Amphotericin B | - | 0.2 - 0.78 |
| Candida albicans | 5-Fluorocytosine | - | 0.1 - >100 |
| Cryptococcus neoformans | This compound | - | >100 (by agar dilution) |
| Aspergillus fumigatus | This compound | - | >100 (by agar dilution) |
Note: In vitro activity of this compound can be significantly influenced by the test medium, with lower activity observed in agar dilution methods using complex media compared to broth microdilution in defined media like Yeast Nitrogen Base glucose medium.
In Vivo Efficacy Data
Animal models, particularly murine models of systemic candidiasis, are crucial for evaluating the therapeutic potential of antifungal candidates. The 50% protective dose (PD50) is a common metric for in vivo efficacy.
| Fungal Pathogen | Animal Model | Antifungal Agent | Route of Administration | PD50 (mg/kg) |
| Candida albicans | Systemic infection in mice | This compound | Intravenous (single dose) | 10[1] |
| Candida albicans | Systemic infection in mice | This compound | Oral (single dose) | 30[1] |
| Candida albicans | Systemic infection in mice | Amphotericin B | Intravenous (single dose) | 0.35 |
| Candida albicans (Fluconazole-resistant) | Systemic infection in mice | This compound | Oral (twice daily for 2 days) | 3.6 |
| Cryptococcus neoformans | Systemic infection in mice | This compound | Oral (once daily for 6 days) | 42 |
Validating the Antifungal Target: Isoleucyl-tRNA Synthetase (IleRS)
The primary molecular target of this compound within fungal cells has been validated as isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. The validation of this target is a multi-step process involving genetic, biochemical, and cellular assays.
The mechanism of action involves the active transport of this compound into the fungal cell via amino acid permeases. Once inside, it acts as a competitive inhibitor of IleRS, preventing the charging of tRNA with isoleucine. This leads to a halt in protein synthesis and ultimately inhibits fungal growth.[2] Resistance to this compound has been linked to decreased drug accumulation or increased activity of IleRS, further confirming the enzyme as the primary target.
Below are diagrams illustrating the mechanism of action and the experimental workflow for target validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of this compound and the validation of its target.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Antifungal stock solutions (this compound, Amphotericin B, Fluconazole, etc.)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for growth control and a medium-only well for sterility control.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL per well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 492 nm) using a microplate reader.
In Vivo Efficacy Testing in a Murine Model of Systemic Candidiasis
This protocol outlines the procedure for assessing the in vivo efficacy of an antifungal agent against a systemic Candida albicans infection in mice.
Materials:
-
6-8 week old female BALB/c or ICR mice
-
Candida albicans strain
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Antifungal agent (this compound)
-
Sterile saline
-
Sabouraud Dextrose Agar plates
Procedure:
-
Immunosuppression (Optional but recommended for consistent infection): Administer an immunosuppressive agent such as cyclophosphamide (e.g., 150 mg/kg intraperitoneally) to the mice 1-4 days prior to infection to induce neutropenia.
-
Infection: Prepare an inoculum of Candida albicans from an overnight culture, wash the cells, and resuspend in sterile saline to a concentration of approximately 5 x 10^5 CFU/mL. Infect the mice by injecting 0.1 mL of the fungal suspension via the lateral tail vein.
-
Antifungal Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours or 24 hours). Administer the antifungal agent (e.g., this compound) at various doses via the desired route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle only. Treatment can be a single dose or multiple doses over several days.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 21 days).
-
Outcome Assessment: The primary endpoint is typically survival. The PD50 can be calculated from the survival data. Alternatively, at a specific time point, a cohort of mice can be euthanized, and their kidneys (the primary target organ in this model) can be aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/g of tissue). A significant reduction in fungal burden in the treated groups compared to the control group indicates efficacy.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the target enzyme, IleRS.
Materials:
-
Purified fungal IleRS
-
[³H]-Isoleucine
-
ATP
-
tRNA specific for isoleucine
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, [³H]-Isoleucine, and tRNA.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding the purified IleRS to the mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific period.
-
Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the charged tRNA (tRNA-[³H]Isoleucine) along with the protein.
-
Filtration and Washing: Collect the precipitate by filtering the reaction mixture through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol to remove any unincorporated [³H]-Isoleucine.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the activity of IleRS. Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
References
Comparing the in vivo efficacy of Cispentacin with existing antifungal drugs
A new frontier in antifungal therapy, Cispentacin, demonstrates potent in vivo efficacy against systemic fungal infections, presenting a compelling case for its further development. This guide provides a comparative analysis of this compound's performance against established antifungal agents—Amphotericin B, Fluconazole, and Caspofungin—supported by experimental data from murine models of systemic candidiasis.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative efficacy data, experimental methodologies, and the underlying mechanisms of action.
Comparative In Vivo Efficacy Against Candida albicans
The in vivo efficacy of an antifungal agent is a critical determinant of its potential clinical utility. Murine models of systemic candidiasis serve as a standard for preclinical evaluation. The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these data are compiled from various studies and experimental conditions may differ.
| Drug | Mouse Model | Route of Administration | 50% Protective Dose (PD50) | Survival Rate | Fungal Burden Reduction (Kidney) | Reference |
| This compound | ICR Mice | Intravenous (IV) | 10 mg/kg[1] | - | - | [1] |
| Oral (PO) | 30 mg/kg[1] | - | - | [1] | ||
| Amphotericin B | ddY Mice | Intravenous (IV) | - | 50% at 0.8 mg/kg | - | |
| Immunosuppressed Mice | Intravenous (IV) | - | 90% at 0.5 mg/kg | Significant reduction at 0.25-1.0 mg/kg | ||
| Fluconazole | Neutropenic Mice | Subcutaneous (SC) | ED50: 4.56 mg/kg/day | - | Dose-dependent reduction | |
| Immunocompetent Mice | Intraperitoneal (IP) | - | Highly effective at <0.25 mg/kg (twice daily) for susceptible strains | - | ||
| Caspofungin | Immunosuppressed Mice | Intraperitoneal (IP) | PD50: 0.245 mg/kg/day (disseminated aspergillosis) | 70% at 0.5 mg/kg, 90% at 1.0 mg/kg | Significant reduction at ≥0.125 mg/kg |
Note: PD50 (50% Protective Dose) and ED50 (50% Effective Dose) are measures of drug potency. Direct comparison of absolute values should be made with caution due to variations in experimental protocols across studies.
Experimental Protocols: Murine Model of Systemic Candidiasis
The following provides a generalized, detailed methodology for assessing the in vivo efficacy of antifungal agents in a murine model of systemic candidiasis, based on common practices cited in the literature. Specific parameters may vary between studies.
I. Animal Model
-
Species and Strain: Male or female ICR or BALB/c mice are commonly used, typically weighing 20-30 grams.
-
Immunosuppression (optional but common): To establish a robust infection, mice are often rendered neutropenic. This is typically achieved by a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg) administered 1-4 days prior to fungal challenge.
II. Fungal Inoculum Preparation
-
Candida albicans Strain: A well-characterized, virulent strain (e.g., SC5314 or ATCC 90028) is used.
-
Culture Conditions: The strain is grown on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), at 37°C. For infection, a suspension is prepared in sterile saline or phosphate-buffered saline (PBS).
-
Inoculum Concentration: The yeast cells are washed and resuspended in saline/PBS to a final concentration determined by hemocytometer counting (e.g., 1 x 10^6 CFU/mL). The viability is confirmed by plating serial dilutions.
III. Infection and Treatment
-
Infection Route: A lethal or sublethal dose of C. albicans is injected intravenously (IV) via the lateral tail vein. The inoculum volume is typically 0.1 mL.
-
Drug Preparation and Administration: The test compounds (this compound, Amphotericin B, Fluconazole, Caspofungin) are formulated in appropriate vehicles (e.g., saline, distilled water). Administration can be intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO), depending on the drug's properties and the study's objective. Treatment usually commences shortly after infection (e.g., 1-2 hours) and may continue for a specified duration (e.g., once or twice daily for 5-7 days).
IV. Efficacy Endpoints
-
Survival Studies: A cohort of infected animals is monitored daily for a predetermined period (e.g., 21-30 days), and the number of surviving animals is recorded. The 50% Protective Dose (PD50) can be calculated from these data.
-
Fungal Burden Determination: At specific time points post-infection, subsets of animals are euthanized. Organs, typically the kidneys as they are a primary target in systemic candidiasis, are aseptically removed, weighed, and homogenized. The homogenates are serially diluted and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets and pathways affected by antifungal drugs is crucial for interpreting their efficacy and potential for combination therapy.
This compound: Targeting Amino Acid Metabolism
This compound's antifungal activity stems from its interference with amino acid metabolism and transport. It is actively transported into fungal cells via amino acid permeases. Once inside, it is believed to inhibit protein synthesis, though it does not directly incorporate into proteins. This disruption of essential cellular processes ultimately leads to fungal cell growth inhibition.
Amphotericin B: Disrupting Membrane Integrity
Amphotericin B, a polyene antifungal, directly targets the fungal cell membrane. It binds to ergosterol, a key sterol component of the fungal membrane, forming pores or channels. This binding disrupts the membrane's integrity, leading to leakage of essential intracellular ions and ultimately cell death.
Fluconazole: Inhibiting Ergosterol Synthesis
Fluconazole, a triazole antifungal, inhibits the fungal enzyme 14-α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. By blocking this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane structure and function, inhibiting fungal growth.
Caspofungin: Targeting Cell Wall Synthesis
Caspofungin, an echinocandin, has a unique mechanism of action that targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition weakens the cell wall, leading to osmotic instability and fungal cell death.
References
A Comparative Guide to Cross-Resistance Between Cispentacin and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential for cross-resistance between the investigational antifungal agent Cispentacin and other major classes of antifungal drugs. Due to a lack of direct experimental studies on cross-resistance involving this compound, this document focuses on a comparative analysis of their respective mechanisms of action and known resistance pathways to infer the likelihood of cross-resistance. Detailed experimental protocols for assessing antifungal activity and synergy are also provided to facilitate further research in this area.
Introduction to this compound
This compound, also known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is an antifungal compound isolated from Bacillus cereus and Streptomyces species.[1][2] It exhibits in vivo efficacy against Candida albicans and Cryptococcus neoformans.[3] The primary mechanism of action of this compound involves the inhibition of amino acid metabolism. It is actively transported into fungal cells via amino acid permeases, particularly proline permeases.[1][4] Once inside the cell, it is believed to interfere with protein synthesis by inhibiting isoleucyl-tRNA synthetase.[1]
Comparative Analysis of Antifungal Agents and Resistance Mechanisms
A key consideration in the development of new antifungal agents is the potential for cross-resistance with existing therapies. Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs. The likelihood of cross-resistance between this compound and other antifungal classes can be inferred by comparing their molecular targets and the mechanisms by which fungi develop resistance to them.
Table 1: In Vitro Activity of this compound against Candida albicans
| Metric | Concentration Range (µg/mL) | Medium |
| IC50 | 6.3 - 12.5 | Yeast Nitrogen Base Glucose Medium |
| IC100 | 6.3 - 50 | Yeast Nitrogen Base Glucose Medium |
Data sourced from Konishi et al., 1989.[3]
Table 2: Comparison of Antifungal Classes, Mechanisms of Action, and Resistance
| Antifungal Class | Example(s) | Mechanism of Action | Common Resistance Mechanisms | Potential for Cross-Resistance with this compound |
| Amino Acid Analogs | This compound | Inhibition of amino acid transport and isoleucyl-tRNA synthetase.[1] | Alterations in amino acid permeases leading to reduced uptake; mutations in the target enzyme.[5] | - |
| Azoles | Fluconazole, Itraconazole | Inhibition of lanosterol 14α-demethylase (Erg11p), blocking ergosterol biosynthesis.[6] | Upregulation or mutation of ERG11; increased expression of efflux pumps (ABC transporters and major facilitators).[6][7][8] | Low: The mechanism of action and primary resistance mechanisms are distinct. However, upregulation of broad-spectrum efflux pumps could potentially confer low-level resistance if this compound is a substrate. |
| Polyenes | Amphotericin B | Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[7] | Alterations in membrane sterol composition (reduced ergosterol content).[7] | Very Low: The targets and resistance mechanisms are unrelated. |
| Echinocandins | Caspofungin, Micafungin | Inhibition of β-(1,3)-D-glucan synthase (Fks1p), disrupting cell wall synthesis.[9] | Mutations in the FKS1 gene.[9] | Very Low: The targets and resistance mechanisms are unrelated. |
| Pyrimidines | 5-Fluorocytosine | Converted to 5-fluorouracil within the cell, which inhibits DNA and RNA synthesis.[10] | Mutations in enzymes involved in its metabolic activation (e.g., cytosine permease, cytosine deaminase).[10] | Very Low: The targets and resistance mechanisms are unrelated. |
Signaling Pathways
While specific signaling pathways for this compound resistance have not been elucidated, its uptake is intrinsically linked to the amino acid sensing pathways in fungi. In Candida albicans, the SPS (Ssy1-Ptr3-Ssy5) sensor complex detects extracellular amino acids and initiates a signaling cascade that regulates the expression of amino acid permeases.[11][12]
Amino Acid Sensing and this compound Uptake Pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
a. Materials:
-
Yeast or fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (this compound and comparators)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
b. Procedure:
-
Inoculum Preparation: Culture the fungal isolates on Sabouraud dextrose agar at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Antifungal Plate Preparation: Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This can be determined visually or by reading the optical density at 530 nm.
Checkerboard Assay for Synergy and Cross-Resistance Testing
This assay can be used to assess the interaction between two antifungal agents (synergy, indifference, or antagonism) and can be adapted to test for cross-resistance by using a resistant and a susceptible strain.
a. Materials:
-
Same as for MIC determination.
b. Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. The final volume in each well should be 50 µL of each drug solution.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Incubation and Reading: Incubate and read the plates as described for the MIC protocol.
-
Fractional Inhibitory Concentration Index (FICI) Calculation:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FICA + FICB
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Proposed Experimental Workflow for Cross-Resistance Studies
To address the current knowledge gap, the following experimental workflow is proposed for systematically investigating cross-resistance between this compound and other antifungal agents.
Proposed workflow for studying this compound cross-resistance.
Logical Framework for Assessing Cross-Resistance Potential
The following diagram illustrates the logical considerations for predicting the likelihood of cross-resistance between this compound and another antifungal agent based on their mechanisms.
Predicting cross-resistance based on mechanisms.
Conclusion
Based on current knowledge of its unique mechanism of action targeting amino acid metabolism, this compound is predicted to have a low potential for cross-resistance with the major classes of currently used antifungal agents, including azoles, polyenes, and echinocandins. The primary resistance mechanisms for these established drugs involve alterations in targets that are not shared by this compound. However, the possibility of cross-resistance mediated by broad-spectrum efflux pumps cannot be entirely ruled out without direct experimental evidence. The provided experimental protocols and workflows offer a clear path for researchers to investigate and definitively characterize the cross-resistance profile of this compound, a critical step in its development as a potential new therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of amino acids biosynthesis as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Metabolism and Transport Mechanisms as Potential Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport Deficiency Is the Molecular Basis of Candida albicans Resistance to Antifungal Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Drug Response and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biotechmedjournal.com [biotechmedjournal.com]
- 9. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Candida albicans GAP Gene Family Encodes Permeases Involved in General and Specific Amino Acid Uptake and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Genes in the Cispentacin Biosynthetic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathway of cispentacin with alternative production methods. It details the functions of the key genes involved in the pathway, supported by experimental data from in vitro reconstitution and heterologous expression studies. Detailed experimental protocols for key validation experiments are also provided to facilitate the reproduction and further investigation of these findings.
The this compound Biosynthetic Pathway: A Novel Type II Polyketide Synthase System
This compound, a potent antifungal agent, is a nonproteinogenic amino acid featuring a unique five-membered ring structure.[1] Recent research has successfully elucidated its biosynthetic pathway, revealing the involvement of a novel type II polyketide synthase (PKS-like) machinery.[1][2] The pathway originates from the primary metabolite 2-oxoglutarate (2-OG) and involves a series of enzymatic reactions catalyzed by proteins encoded by the amc gene cluster, originally identified in Streptomyces sp. SN-C1.[1]
The key genes responsible for this compound biosynthesis are amcB, amcC, amcD, amcE, amcF, amcG, and amcH.[1] Additionally, the pathway recruits an enoyl-ACP reductase, FabI, from the host's fatty acid synthesis (FAS) machinery.[1] The proposed biosynthetic pathway, as reconstituted in vitro, is depicted below.[1][3]
Caption: The proposed biosynthetic pathway of this compound.[3]
Validation of Gene Function Through In Vitro Reconstitution
The precise role of each amc gene in the this compound biosynthetic pathway has been validated through a series of in vitro experiments using purified recombinant proteins.[1] The functions of these key enzymes are summarized in the table below.
| Gene/Protein | Proposed Function | Experimental Validation |
| AmcH | Acyltransferase | Catalyzed the modification of 2-oxoglutarate (2-OG) to 2-oxoglutaryl-AmcB (1-AmcB).[1] |
| AmcF-AmcG | Ketosynthase-Chain Length Factor (KS-CLF) Heterodimer | Catalyzed the condensation of 1-AmcB with malonyl-AmcB, followed by C2-C6 carbon bond formation and dehydration to form 2-AmcB.[1] |
| AmcE | Decarboxylase | Catalyzed the decarboxylation of 2-AmcB to form 3-AmcB.[1] |
| FabI | Enoyl-ACP Reductase | Recruited from the host's fatty acid synthesis pathway, it catalyzed the reduction of 3-AmcB to form 4-AmcB.[1] |
| AmcC | Aminotransferase | Catalyzed the stereospecific transamination of a keto group at C2 of 4-AmcB to form 5-AmcB.[1] |
| AmcD | Thioesterase | Catalyzed the hydrolysis of the thioester bond in 5-AmcB, releasing the final product, this compound.[1] |
The experimental workflow for validating the function of these genes typically involves the expression and purification of the individual Amc proteins, followed by in vitro reconstitution assays where the conversion of substrates to products is monitored, often by mass spectrometry.
Caption: A generalized workflow for the experimental validation of gene function.
Comparison of this compound Production Methods
This compound can be produced through several methods, each with its own advantages and disadvantages. The primary methods include fermentation of native producers, heterologous expression of the biosynthetic gene cluster, and total chemical synthesis. A comparison of these methods is presented below.
| Production Method | Organism/System | Reported Yield | Advantages | Disadvantages |
| Native Fermentation | Bacillus cereus L450-B2, Streptomyces setonii No. 7562 | Not widely reported | Utilizes the natural biosynthetic machinery. | Yields may be low and difficult to optimize; potential for co-production of other metabolites. |
| Heterologous Expression | Streptomyces albus G153 expressing the amc gene cluster | ~200 mg/L[1] | Potential for high yields through genetic engineering; cleaner production background. | Requires optimization of host and expression conditions; metabolic burden on the host. |
| Chemical Synthesis | Multi-step organic synthesis | Overall yields not consistently reported, can be low for complex multi-step syntheses. | Allows for the creation of novel analogs; stereochemistry can be precisely controlled. | Often involves harsh reagents and protecting groups; can be expensive and time-consuming; may produce hazardous waste. |
Experimental Protocols
Heterologous Expression of the amc Gene Cluster in Streptomyces albus
This protocol describes the introduction and expression of the this compound biosynthetic gene cluster (amcB-H) in the heterologous host, Streptomyces albus.
-
Vector Construction: The amcB-H gene cluster is amplified from the genomic DNA of Streptomyces sp. SN-C1 and cloned into a suitable E. coli-Streptomyces shuttle vector (e.g., pSE101) under the control of a constitutive promoter.
-
Transformation: The resulting plasmid is introduced into E. coli for propagation and then transferred to S. albus via intergeneric conjugation.
-
Culture and Fermentation: The recombinant S. albus strain is grown in a suitable seed medium (e.g., TSB) and then inoculated into a production medium. Fermentation is carried out at 28°C with shaking for an appropriate period.
-
Extraction and Analysis: this compound production in the culture supernatant is quantified by LC-MS analysis, comparing the retention time and mass-to-charge ratio with an authentic standard.
Recombinant Expression and Purification of Amc Proteins
This protocol outlines the expression and purification of His-tagged Amc proteins for use in in vitro assays.
-
Gene Cloning and Expression: Individual amc genes are cloned into an E. coli expression vector (e.g., pET series) with an N- or C-terminal His-tag. The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at an optimized temperature and time.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. Cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column.
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole.
-
Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column and stored at -80°C.
In Vitro Reconstitution of the this compound Biosynthetic Pathway
This protocol describes the in vitro assay to confirm the function of the purified Amc enzymes.
-
Reaction Setup: A reaction mixture is prepared in a buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2) containing the purified Amc proteins at appropriate concentrations.
-
Initiation of the Reaction: The reaction is initiated by the addition of the necessary substrates and cofactors, including 2-OG, malonyl-CoA, ATP, NADH, and an amino donor (e.g., L-ornithine).
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 1-3 hours).
-
Quenching and Analysis: The reaction is quenched, and the products are analyzed by LC-MS to detect the formation of this compound and its biosynthetic intermediates. The masses of the observed products are compared with the theoretical masses of the expected intermediates.
Caption: A decision logic diagram for selecting a this compound production method.
References
Cispentacin and Its Derivatives: A Comparative Analysis of Antifungal Efficacy
A comprehensive guide for researchers on the comparative antifungal performance of Cispentacin and its synthetic derivative, Icofungipen, supported by experimental data and detailed methodologies.
This compound, a naturally occurring cyclic β-amino acid, has demonstrated notable antifungal activity, particularly against Candida species. Its unique mechanism of action, targeting protein synthesis, has spurred the development of synthetic derivatives aimed at enhancing its therapeutic profile. This guide provides a detailed comparison of the efficacy of this compound and its prominent derivative, Icofungipen (formerly PLD-118, BAY 10-8888), focusing on their performance in preclinical studies.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro antifungal activity of this compound and Icofungipen has been evaluated against various strains of Candida albicans. The following tables summarize the key efficacy data.
Table 1: In Vitro Activity of this compound against Candida albicans
| Parameter | Value (µg/mL) |
| IC50 Range | 6.3 - 12.5 |
| IC100 Range | 6.3 - 50 |
Data represents the range of 50% and 100% inhibitory concentrations against clinical isolates.
Table 2: In Vitro Activity of Icofungipen against Candida albicans
| Parameter | Value (µg/mL) |
| MIC Range | 4 - 32 |
Data represents the range of Minimum Inhibitory Concentrations for 69 strains of C. albicans.[1]
In Vivo Efficacy: Performance in Murine Models
The therapeutic potential of these compounds has been further assessed in murine models of disseminated candidiasis. The data highlights their ability to protect against lethal infections.
Table 3: In Vivo Efficacy of this compound against Systemic Candida albicans Infection in Mice
| Route of Administration | PD50 (mg/kg) |
| Intravenous (IV) | 10 |
| Oral (PO) | 30 |
PD50 represents the dose required to protect 50% of the infected mice from mortality.
Table 4: In Vivo Efficacy of Icofungipen against Systemic Candida albicans Infection in Mice
| Route of Administration | Protective Dose (mg/kg/day) | Outcome |
| Oral (PO) | 10 - 20 | Dose-dependent protection |
Effective daily oral dose range providing significant protection in a lethal infection model.[1]
Mechanism of Action: Targeting Protein Synthesis
This compound and its derivatives exert their antifungal effect by inhibiting aminoacyl-tRNA synthetases, crucial enzymes in protein biosynthesis. This targeted approach disrupts the fungal cell's ability to produce essential proteins, ultimately leading to cell death. While both compounds share this general mechanism, they exhibit specificity for different aminoacyl-tRNA synthetases. This compound is believed to primarily inhibit prolyl-tRNA synthetase, whereas Icofungipen has been confirmed to be a potent inhibitor of isoleucyl-tRNA synthetase.[2]
Caption: Inhibition of aminoacyl-tRNA synthetases by this compound and Icofungipen disrupts fungal protein synthesis.
Experimental Protocols
The following sections detail the methodologies employed in the efficacy studies cited in this guide.
In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound and its derivatives is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in 96-well microtiter plates.
-
Inoculation: The microtiter plates are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for 24 to 48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth of the fungus.
In Vivo Efficacy Testing in a Murine Model of Disseminated Candidiasis
The in vivo efficacy is evaluated using a murine model of systemic infection, which mimics human disseminated candidiasis.
Caption: Experimental workflow for assessing the in vivo efficacy of antifungal compounds in a murine model.
Key Steps:
-
Immunosuppression: Mice are typically immunosuppressed to establish a consistent and lethal infection.
-
Infection: A standardized inoculum of Candida albicans is injected intravenously to induce a systemic infection.[3]
-
Treatment: The test compounds are administered at various doses and routes.
-
Monitoring: The animals are monitored daily for a predetermined period, and survival is recorded.
-
Data Analysis: The survival data is statistically analyzed to determine the PD50, the dose that protects 50% of the animals from death.
Conclusion
Both this compound and its derivative, Icofungipen, demonstrate significant antifungal activity against Candida albicans. While their in vitro potencies appear comparable, Icofungipen shows promising oral efficacy in animal models. The distinct targeting of different aminoacyl-tRNA synthetases within the same mechanistic class presents an interesting avenue for further drug development and for combating potential resistance. The data and protocols presented in this guide offer a solid foundation for researchers in the field of antifungal drug discovery to build upon and to design further comparative studies.
References
- 1. In vitro activity and in vivo efficacy of icofungipen (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine model for disseminated Candidiasis [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Cispentacin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Cispentacin, an antifungal agent with significant research interest, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of recommended personal protective equipment (PPE), operational procedures, and disposal plans based on best practices for handling novel chemical compounds, amino acid analogs, and antifungal agents in a research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is crucial to always wear the appropriate PPE when working with this or any other chemical of unknown toxicity.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, disposable | To prevent skin contact. Double gloving is recommended for handling concentrated solutions. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or aerosols.[1] |
| Body Protection | Laboratory Coat | Standard, cotton or flame-resistant | To protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Not generally required for small quantities | N95 respirator or use of a chemical fume hood | Recommended when handling powders or creating aerosols to avoid inhalation. |
| Foot Protection | Closed-toe Shoes | --- | To protect feet from spills and falling objects.[3] |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach is essential for the safe handling of this compound in the laboratory. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Figure 1. Workflow for the safe handling of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Pre-computation: Calculate the required mass of this compound needed to achieve the desired concentration and volume.
-
Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including a calibrated balance, weigh paper, spatula, volumetric flask, and the appropriate solvent.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety glasses.
-
Weighing: In the chemical fume hood, carefully weigh the desired amount of this compound powder onto weigh paper using a clean spatula.
-
Dissolving: Transfer the weighed this compound to the volumetric flask. Rinse the weigh paper with a small amount of the solvent to ensure all the powder is transferred. Add the solvent to the flask, ensuring it is filled to the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the this compound is completely dissolved.
-
Labeling and Storage: Label the flask clearly with the name of the compound, concentration, date, and your initials. Store the solution according to the manufacturer's recommendations, if available, or at a cool, dark, and dry place.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. As this compound is a water-soluble, amphoteric amino acid analog, it is not expected to be a hazardous waste.[4] However, institutional guidelines should always be followed.
| Waste Type | Disposal Method |
| Unused this compound Powder | Dispose of as non-hazardous chemical waste.[5][6][7] Consult your institution's chemical safety office for specific procedures. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid waste container. |
| Aqueous Solutions of this compound | For low concentrations, disposal down the drain with copious amounts of water may be permissible, but always check with your institution's environmental health and safety department first.[5] |
| Contaminated PPE (gloves, etc.) | Dispose of in the regular laboratory trash, unless contaminated with a hazardous substance. |
Disclaimer: This guide is intended to provide essential safety and logistical information for handling this compound in a research setting. It is not a substitute for a formal risk assessment and the specific safety guidelines provided by your institution. Always consult your institution's chemical hygiene plan and environmental health and safety office for detailed procedures and requirements.
References
- 1. ehs.ncsu.edu [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. This compound, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
